molecular formula C7H4BrNO B1642488 2-Bromofuro[3,2-c]pyridine

2-Bromofuro[3,2-c]pyridine

Cat. No.: B1642488
M. Wt: 198.02 g/mol
InChI Key: UIWMPJQOPAWOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromofuro[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromofuro[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuro[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWMPJQOPAWOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromofuro[3,2-c]pyridine from 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway to 2-Bromofuro[3,2-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from the readily available and inexpensive 4-hydroxypyridine, this guide details a four-step synthesis involving a regioselective iodination, a palladium-catalyzed Sonogashira coupling, a base-mediated intramolecular cyclization, and a final regioselective bromination. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine core is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its unique electronic and structural features make it a privileged scaffold in the design of novel therapeutic agents. Derivatives of furo[3,2-c]pyridine have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-viral properties. The targeted synthesis of functionalized furo[3,2-c]pyridines, such as the 2-bromo derivative, is of paramount importance as it provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide focuses on a logical and efficient synthetic route starting from 4-hydroxypyridine, a commodity chemical. The chosen strategy emphasizes regioselectivity and the use of well-established, high-yielding transformations.

Overall Synthetic Strategy

The synthesis of 2-Bromofuro[3,2-c]pyridine from 4-hydroxypyridine is accomplished through a four-step sequence as illustrated below. This pathway is designed for efficiency and control over the introduction of key functionalities.

Synthetic_Pathway 4-Hydroxypyridine 4-Hydroxypyridine 3-Iodo-4-hydroxypyridine 3-Iodo-4-hydroxypyridine 4-Hydroxypyridine->3-Iodo-4-hydroxypyridine Step 1: Iodination 3-Alkynyl-4-hydroxypyridine\nIntermediate 3-Alkynyl-4-hydroxypyridine Intermediate 3-Iodo-4-hydroxypyridine->3-Alkynyl-4-hydroxypyridine\nIntermediate Step 2: Sonogashira Coupling Furo[3,2-c]pyridine Furo[3,2-c]pyridine 3-Alkynyl-4-hydroxypyridine\nIntermediate->Furo[3,2-c]pyridine Step 3: Intramolecular Cyclization 2-Bromofuro[3,2-c]pyridine 2-Bromofuro[3,2-c]pyridine Furo[3,2-c]pyridine->2-Bromofuro[3,2-c]pyridine Step 4: Bromination

Caption: Overall synthetic workflow from 4-hydroxypyridine to 2-bromofuro[3,2-c]pyridine.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Regioselective Iodination of 4-Hydroxypyridine

Objective: To introduce an iodine atom at the C-3 position of the 4-hydroxypyridine ring, setting the stage for the subsequent cross-coupling reaction.

Rationale: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The electron-rich nature of the pyridone ring makes it susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director. However, in the pyridone tautomer, the positions ortho to the carbonyl group (C-3 and C-5) are activated. To achieve mono-iodination at the C-3 position, careful control of the reaction conditions is necessary. A mild iodinating agent is preferred to prevent di-iodination.

Experimental Protocol:

  • To a solution of 4-hydroxypyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-4-hydroxypyridine.

Data Summary:

Reactant Reagent Solvent Temperature Time Typical Yield
4-HydroxypyridineN-Iodosuccinimide (NIS)DMFRoom Temp.12-24 h70-85%
Step 2: Palladium-Catalyzed Sonogashira Coupling

Objective: To introduce an alkyne moiety at the C-3 position via a Sonogashira cross-coupling reaction. This alkyne will serve as the precursor for the furan ring.

Rationale: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For this synthesis, a terminal alkyne with a protected hydroxyl group, such as propargyl alcohol protected as a silyl ether (e.g., (trimethylsilyl)acetylene), is a suitable coupling partner.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2I Ar-Pd(II)L₂-I Pd(0)L2->ArPd(II)L2I Oxidative Addition (Ar-I) ArPd(II)L2(C≡CR) Ar-Pd(II)L₂-(C≡CR) ArPd(II)L2I->ArPd(II)L2(C≡CR) Transmetalation ArPd(II)L2(C≡CR)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)C≡CR Deprotonation (R-C≡CH + Base) Cu(I)C≡CR->Cu(I)I To Pd Cycle

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add 3-iodo-4-hydroxypyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed triethylamine (TEA) as the solvent and base.

  • Add the terminal alkyne (e.g., (trimethylsilyl)acetylene, 1.2 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the 3-alkynyl-4-hydroxypyridine intermediate.

Data Summary:

Reactant Alkyne Catalyst Co-catalyst Base/Solvent Temperature Typical Yield
3-Iodo-4-hydroxypyridine(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂CuITriethylamine60-80 °C80-95%
Step 3: Intramolecular Cyclization to Furo[3,2-c]pyridine

Objective: To construct the furan ring through an intramolecular cyclization of the 3-alkynyl-4-hydroxypyridine intermediate.

Rationale: The 4-hydroxyl group of the pyridine ring can act as a nucleophile and attack the proximal carbon of the alkyne moiety in a 5-endo-dig cyclization. This reaction is typically promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. If a silyl-protected alkyne was used in the previous step, a desilylation step using a fluoride source (e.g., TBAF) or a base is required prior to or concurrently with the cyclization.

Experimental Protocol:

  • Dissolve the 3-alkynyl-4-hydroxypyridine intermediate (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq.), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the furo[3,2-c]pyridine.

Data Summary:

Reactant Base Solvent Temperature Time Typical Yield
3-Alkynyl-4-hydroxypyridineK₂CO₃ or NaHDMF80-100 °C4-12 h75-90%
Step 4: Regioselective Bromination of Furo[3,2-c]pyridine

Objective: To introduce a bromine atom at the C-2 position of the furo[3,2-c]pyridine core.

Rationale: The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C-2 position is the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation, minimizing the risk of over-bromination or side reactions.[3][4]

Experimental Protocol:

  • Dissolve the furo[3,2-c]pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-bromofuro[3,2-c]pyridine.

Data Summary:

Reactant Reagent Solvent Temperature Time Typical Yield
Furo[3,2-c]pyridineN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT1-4 h85-95%

Alternative Synthetic Approach: The Vilsmeier-Haack Reaction

While the Sonogashira-based route is highly effective, an alternative approach employing the Vilsmeier-Haack reaction is also conceivable. This would involve the formylation of a suitable 4-pyridone derivative to introduce a carbonyl group at the C-3 position. The resulting aldehyde could then be converted into the furan ring through a subsequent cyclization reaction, for example, by reaction with a Wittig reagent followed by an intramolecular cyclization. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[5][6][7] However, the regioselectivity on substituted pyridones can be challenging to control, and this route may require more extensive optimization compared to the more linear and predictable Sonogashira pathway.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of 2-bromofuro[3,2-c]pyridine from 4-hydroxypyridine. The four-step sequence, involving iodination, Sonogashira coupling, intramolecular cyclization, and bromination, offers a robust and high-yielding route to this valuable heterocyclic building block. The provided experimental protocols, mechanistic insights, and data summaries are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful execution of this synthesis will provide access to a key intermediate for the development of novel and potent therapeutic agents.

References

  • Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5625–5628. [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. MANAC Inc. [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024, February 13). Sonogashira coupling. [Link]

Sources

An In-depth Technical Guide to 2-Bromofuro[3,2-c]pyridine: A Heterocyclic Scaffold of Emerging Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers a comprehensive overview of 2-Bromofuro[3,2-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, providing in-depth information on its chemical identity, properties, synthesis, and potential applications.

Executive Summary

2-Bromofuro[3,2-c]pyridine is a substituted furo[3,2-c]pyridine, a class of compounds that has garnered considerable attention for its diverse pharmacological activities. The introduction of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures. While this specific isomer is not widely documented in commercial databases, this guide provides a foundational understanding based on established chemical principles and data from related structures.

Chemical Identity and Properties

A definitive CAS number for 2-Bromofuro[3,2-c]pyridine has not been identified in major chemical databases as of the time of this publication, suggesting its status as a novel or less-common research chemical.

Molecular Formula: C₇H₄BrNO

The molecular structure of 2-Bromofuro[3,2-c]pyridine consists of a furan ring fused to a pyridine ring, with a bromine atom substituted at the 2-position of the furo[3,2-c]pyridine core.

Molecular Weight Calculation:

The molecular weight of 2-Bromofuro[3,2-c]pyridine has been calculated based on the atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH41.0084.032
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO115.99915.999
Total 198.019

Table 1: Molecular Weight of 2-Bromofuro[3,2-c]pyridine.

Synthesis and Reactivity

A potential synthetic route could involve the construction of the furo[3,2-c]pyridine core followed by a regioselective bromination. The parent furo[3,2-c]pyridine can be synthesized through various methods, often involving the cyclization of a suitably functionalized pyridine derivative.

Conceptual Synthetic Workflow:

G cluster_0 Furo[3,2-c]pyridine Core Synthesis cluster_1 Bromination and Purification start Substituted Pyridine Precursor step1 Functionalization (e.g., introduction of an alkyne or a group for furan ring formation) start->step1 step2 Intramolecular Cyclization step1->step2 core Furo[3,2-c]pyridine step2->core bromination Regioselective Bromination at C-2 core->bromination purification Purification (e.g., Chromatography) bromination->purification product 2-Bromofuro[3,2-c]pyridine purification->product

Caption: Conceptual workflow for the synthesis of 2-Bromofuro[3,2-c]pyridine.

Experimental Protocol: Proposed Regioselective Bromination

This protocol is a hypothetical procedure based on standard bromination reactions of similar heterocyclic systems.

  • Dissolution: Dissolve the synthesized furo[3,2-c]pyridine in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

  • Reagent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the stirred solution. The stoichiometry should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Perform an aqueous workup by adding water and extracting the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the 2-Bromofuro[3,2-c]pyridine isomer.

Potential Applications in Drug Development

The furo[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 2-position of this scaffold provides a key reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This versatility allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Fused heterocyclic systems are common motifs in kinase inhibitors and other anti-cancer agents.

  • Neuroscience: The pyridine and furan rings are present in many centrally active compounds.

  • Infectious Diseases: Heterocyclic compounds are a rich source of antibacterial and antiviral agents.

Logical Relationship in Drug Discovery Workflow:

G node1 2-Bromofuro[3,2-c]pyridine Key Building Block node2 Cross-Coupling Reactions (Suzuki, Stille, etc.) node1:f1->node2:f0 node3 Library of Analogs Diverse Substituents at C-2 node2:f1->node3:f0 node4 High-Throughput Screening Biological Assays node3:f1->node4:f0 node5 Hit Identification & Lead Optimization node4:f1->node5:f0

Caption: Role of 2-Bromofuro[3,2-c]pyridine in a drug discovery workflow.

Conclusion

2-Bromofuro[3,2-c]pyridine represents a promising, albeit currently under-explored, chemical entity. Its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. The information and proposed methodologies presented in this guide are intended to provide a solid foundation for researchers to initiate their own investigations into this intriguing heterocyclic scaffold. Further research into the definitive synthesis and biological evaluation of 2-Bromofuro[3,2-c]pyridine and its derivatives is warranted and encouraged.

References

As this is a synthesized guide on a compound with limited direct literature, the references would typically be to analogous structures and general synthetic methodologies. For the purpose of this demonstration, specific references are not listed.

The Architectural Blueprint of 2-Bromofuro[3,2-c]pyridine Derivatives: A Crystallographic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Its unique electronic properties and three-dimensional structure make it an attractive starting point for the design of novel therapeutics, particularly in oncology and inflammatory diseases.[1] The introduction of a bromine atom at the 2-position of this scaffold, creating 2-Bromofuro[3,2-c]pyridine derivatives, offers a powerful tool for modulating the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of the crystal structure of 2-Bromofuro[3,2-c]pyridine derivatives, offering insights into their synthesis, solid-state characterization, and the implications for rational drug design.

The Significance of the Furo[3,2-c]pyridine Scaffold and Bromine Substitution in Drug Design

The fusion of a furan ring with a pyridine ring creates a planar, aromatic system with a distinct distribution of electron density. This scaffold can engage in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which are crucial for molecular recognition at biological targets.[2] Pyridine and its derivatives are highly sought after in the pharmaceutical industry due to their therapeutic properties and their ability to enhance the solubility and bioavailability of drug candidates.[3]

The strategic placement of a bromine atom on this scaffold can profoundly influence its properties:

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group that can alter the reactivity and metabolic stability of the molecule.

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can enhance the binding affinity and selectivity of a drug candidate for its target protein.

  • Improved Pharmacokinetic Profile: The lipophilicity introduced by the bromine atom can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Synthetic Handle: The bromo-substituent serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

Unveiling the Solid-State Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[5] This powerful analytical technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a molecule.[6]

The process of determining a crystal structure via SCXRD involves several key steps:

  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the target compound. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods, and the structural model is refined to best fit the experimental data.[7]

The Crystal Structure of 2-Bromofuro[3,2-c]pyridine Derivatives: A Detailed Analysis

While a specific crystal structure for the parent 2-Bromofuro[3,2-c]pyridine is not publicly available, we can infer its key structural features and intermolecular interactions based on the analysis of related furo[3,2-c]pyridine derivatives and the well-established principles of crystal engineering.[8]

Molecular Geometry

The furo[3,2-c]pyridine core is expected to be essentially planar. The bond lengths and angles within the fused ring system would be consistent with those of other aromatic heterocyclic compounds. The C-Br bond length would be a key parameter, typically in the range of 1.85-1.95 Å.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The packing of 2-Bromofuro[3,2-c]pyridine derivatives in the solid state is governed by a combination of non-covalent interactions.

  • Halogen Bonding: A prominent interaction is expected to be the C-Br···N or C-Br···O halogen bond, where the electrophilic region on the bromine atom (the σ-hole) interacts with the lone pair of electrons on the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring of an adjacent molecule.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the electron-deficient π-system of a neighboring molecule. These interactions are crucial for the stability of the crystal lattice.[9]

  • C-H···π Interactions: The hydrogen atoms on the aromatic rings can also participate in C-H···π interactions with the π-electron clouds of adjacent molecules.

  • C-Br···Br-C Interactions: In some cases, C-Br···Br-C interactions may also be observed, which are primarily driven by dispersion forces and electrostatic contributions.[10]

The interplay of these interactions dictates the overall packing motif of the crystal, which can influence physical properties such as melting point, solubility, and stability.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic parameters for a representative 2-Bromofuro[3,2-c]pyridine derivative. These values are based on typical ranges observed for similar organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8
Density (calculated) (g/cm³)1.5 - 1.8
R-factor< 0.05

Experimental Protocol: Synthesis and Crystallization of a 2-Bromofuro[3,2-c]pyridine Derivative

This section provides a detailed, step-by-step methodology for the synthesis and crystallization of a representative 2-Bromofuro[3,2-c]pyridine derivative.

Synthesis of 2-Bromofuro[3,2-c]pyridine

A plausible synthetic route to 2-Bromofuro[3,2-c]pyridine could involve the bromination of the parent furo[3,2-c]pyridine.

Materials:

  • Furo[3,2-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of furo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Purge the flask with argon or nitrogen and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromofuro[3,2-c]pyridine as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Materials:

  • Purified 2-Bromofuro[3,2-c]pyridine derivative

  • A suitable solvent or solvent system (e.g., ethanol, methanol, dichloromethane/hexane)

  • Small vials or test tubes

  • Filter paper

Procedure (Slow Evaporation):

  • Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial.

  • Cover the vial with a piece of filter paper or parafilm with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Observe the formation of single crystals.

Visualizing the Molecular World

Diagrams are essential tools for understanding complex molecular structures and experimental workflows.

Caption: Molecular structure and key intermolecular interactions of 2-Bromofuro[3,2-c]pyridine.

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Start Furo[3,2-c]pyridine Reaction Bromination (NBS, Acetonitrile, Reflux) Start->Reaction Purification Column Chromatography Reaction->Purification Product 2-Bromofuro[3,2-c]pyridine Purification->Product Dissolution Dissolve in minimal solvent Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD Structure Crystal Structure Determination SCXRD->Structure

Sources

The Furo[3,2-c]pyridine Core: A Technical Guide to Reactivity and Stability for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

The furo[3,2-c]pyridine ring system, a fascinating isostere of quinoline and isoquinoline, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This bicyclic structure, formed by the fusion of a π-excessive furan ring and a π-deficient pyridine ring, presents a unique electronic landscape that dictates its chemical behavior and biological activity.[2] Its presence in a variety of biologically active molecules, ranging from anticancer and antimicrobial agents to kinase inhibitors, underscores its significance as a pharmacophore.[1][3]

This in-depth technical guide provides a comprehensive exploration of the reactivity and stability of the furo[3,2-c]pyridine core. Moving beyond a mere recitation of facts, this document delves into the causality behind the observed chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational knowledge required to strategically manipulate and deploy this versatile scaffold in your research endeavors.

The Electronic Topography: A Tale of Two Rings

The chemical persona of furo[3,2-c]pyridine is a direct consequence of the electronic interplay between its constituent furan and pyridine rings. The furan ring, with its oxygen heteroatom, is electron-rich and predisposed to electrophilic attack. Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring renders it susceptible to nucleophilic substitution and generally deactivates it towards electrophiles.[2] This electronic dichotomy governs the regioselectivity of chemical transformations and is a critical consideration in synthetic design.

Navigating the Synthetic Landscape: Crafting the Furo[3,2-c]pyridine Core

A robust understanding of the primary synthetic routes to the furo[3,2-c]pyridine scaffold is paramount for its effective utilization. Two predominant strategies have emerged as reliable and versatile methods for constructing this heterocyclic system.

Sonogashira Coupling Followed by Intramolecular Cyclization: A Powerful Cascade

One of the most efficient and widely employed methods for the synthesis of furo[3,2-c]pyridines involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This is typically followed by an intramolecular 5-endo-dig cyclization in a one-pot cascade process.[3]

The general principle involves the coupling of a substituted 3-iodopyridin-4-ol with a terminal alkyne. The resulting 3-alkynyl-4-hydroxypyridine intermediate, in the presence of a base, undergoes a rapid intramolecular cyclization where the hydroxyl group attacks the alkyne moiety, leading to the formation of the furan ring.[3]

Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-c]pyridine via Sonogashira Coupling and Cyclization

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Appropriate terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., diisopropylamine or triethylamine)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Standard Schlenk line apparatus

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-iodopyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05-0.1 equiv.), and CuI (0.05-0.1 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by the base (e.g., diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted furo[3,2-c]pyridine.

Sonogashira_Cyclization cluster_start Starting Materials cluster_reaction Reaction Conditions Iodopyridine 4-Hydroxy-3-iodopyridine Intermediate 3-Alkynyl-4-hydroxypyridine Intermediate Iodopyridine->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Catalysts->Intermediate Base Base (e.g., iPr₂NH) Base->Intermediate Solvent Solvent (e.g., DMF) Heat Heat (70-80 °C) Product 2-Substituted Furo[3,2-c]pyridine Intermediate->Product Intramolecular 5-endo-dig Cyclization

Caption: Sonogashira coupling and cyclization workflow.

Pictet-Spengler Reaction: Accessing Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the corresponding saturated core, the tetrahydrofuro[3,2-c]pyridines, the Pictet-Spengler reaction offers a robust and efficient approach.[4] This acid-catalyzed reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde or ketone, followed by cyclization.[4]

The mechanism proceeds through the formation of an iminium cation intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich furan ring to construct the new piperidine ring.[4]

Experimental Protocol: Synthesis of a 4-Substituted Tetrahydrofuro[3,2-c]pyridine via Pictet-Spengler Reaction

Materials:

  • 2-(5-Methylfuran-2-yl)ethanamine

  • Appropriate aldehyde

  • Acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 equiv.) and the desired aldehyde (1.0-1.2 equiv.) in acetonitrile. Reflux the mixture for 1-2 hours to form the imine intermediate.

  • Cyclization: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the crude imine in glacial acetic acid and add concentrated hydrochloric acid portionwise. Stir the mixture at 70 °C for 5-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully add a saturated aqueous solution of NaOH to basify the mixture. Stir overnight.

  • Extraction and Purification: Filter any precipitate and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-substituted tetrahydrofuro[3,2-c]pyridine.[4]

Reactivity of the Furo[3,2-c]pyridine Core: A Dichotomy of Function

The reactivity of the furo[3,2-c]pyridine system is a captivating study in contrasts, dictated by the opposing electronic characters of its constituent rings.

Electrophilic Aromatic Substitution: A Regioselective Challenge

Electrophilic attack on the furo[3,2-c]pyridine nucleus is a nuanced affair. The electron-donating furan ring activates the molecule towards electrophiles, while the electron-withdrawing pyridine ring deactivates it. This interplay governs the regioselectivity of the reaction.

Generally, the pyridine nitrogen directs electrophilic attack to the C-4 and C-6 positions (meta to the nitrogen).[5] However, the activating effect of the furan ring can also influence the site of substitution. The outcome is often dependent on the reaction conditions and the nature of the electrophile. For instance, harsh conditions typically required for electrophilic substitution on pyridines can lead to a mixture of isomers or degradation of the furan ring.[6] Milder reagents, such as N-bromosuccinimide (NBS) for bromination, are often preferred to improve regioselectivity.

Nucleophilic Aromatic Substitution: A More Favorable Path

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) is a more facile process on the furo[3,2-c]pyridine core, primarily occurring on the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles.

Regioselectivity in SNA reactions on pyridines is well-established, with a strong preference for attack at the C-2 and C-4 positions (ortho and para to the nitrogen).[7] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[7] Therefore, in the furo[3,2-c]pyridine system, nucleophilic attack is expected to favor the C-4 and C-6 positions.

Reactivity of Furo[3,2-c]pyridine N-Oxides

Oxidation of the pyridine nitrogen to form the corresponding N-oxide significantly alters the reactivity of the furo[3,2-c]pyridine system. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification activates the pyridine ring towards both electrophilic and nucleophilic attack.

Electrophilic substitution on pyridine N-oxides preferentially occurs at the C-4 position.[8] Furthermore, N-oxides can be readily deoxygenated, making them valuable synthetic intermediates. They also undergo characteristic reactions such as the Reissert-Henze reaction, where treatment with benzoyl chloride and potassium cyanide can introduce a cyano group at the C-6 position.[9]

Stability of the Furo[3,2-c]pyridine Ring System: A Practical Perspective

The stability of the furo[3,2-c]pyridine core is a critical parameter influencing its synthesis, handling, and application, particularly in the context of drug development where metabolic stability is paramount.

pH Stability: Navigating Acidic and Basic Conditions

The furo[3,2-c]pyridine system exhibits moderate stability across a range of pH values, but vulnerabilities exist at the extremes.

  • Acidic Conditions: The furan ring is notoriously susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[6] This acid-catalyzed hydrolysis is a key consideration in reaction workups and purification processes, such as chromatography on silica gel, which can be slightly acidic. The pyridine nitrogen, with a predicted pKa of around 3.3 for the parent furo[3,2-b]pyridine, will be protonated under acidic conditions, further deactivating the pyridine ring towards electrophilic attack but potentially influencing the overall stability.[10]

  • Basic Conditions: The furo[3,2-c]pyridine ring system can be sensitive to strongly basic conditions, which may lead to degradation over prolonged exposure or at elevated temperatures. However, it is generally more stable under basic than strongly acidic conditions.

Thermal and Photochemical Stability
  • Thermal Stability: The aromatic nature of the furo[3,2-c]pyridine scaffold imparts significant thermal stability. However, the presence of substituents can influence its decomposition temperature. Pyrolysis of pyridine itself is a complex process involving radical mechanisms, and similar pathways can be anticipated for its fused derivatives at high temperatures.[11]

  • Photochemical Stability: N-heterocyclic aromatic compounds can undergo photochemical reactions, including degradation.[12] The specific photochemical stability of the furo[3,2-c]pyridine core is not extensively documented, but like other aromatic systems, it can be susceptible to UV-induced transformations.[13] The nature of substituents and the surrounding medium will play a crucial role in its photochemical fate.

Oxidative and Reductive Stability

The furo[3,2-c]pyridine core possesses both oxidizable and reducible sites. The electron-rich furan ring is more susceptible to oxidation, while the electron-deficient pyridine ring is more prone to reduction. The pyridine nitrogen can be oxidized to the N-oxide using peroxy acids.[9] Catalytic hydrogenation can reduce the pyridine ring, and under more forcing conditions, may also affect the furan ring. The overall oxidative and reductive stability is a key factor in its metabolic fate, where enzymatic transformations often involve oxidation and reduction reactions.[14]

The Furo[3,2-c]pyridine Scaffold in Drug Discovery: A Summary of Biological Significance

The unique structural and electronic features of the furo[3,2-c]pyridine core have made it a valuable scaffold in the design of novel therapeutic agents. Its ability to serve as a bioisostere for other bicyclic aromatic systems, coupled with the potential for diverse functionalization, has led to the discovery of compounds with a wide range of biological activities.

Table 1: Reported Biological Activities of Furo[3,2-c]pyridine Derivatives

Biological ActivityTarget/Mechanism of Action (if known)Reference(s)
Anticancer Cytotoxic against various cancer cell lines (e.g., esophageal cancer). Potential inhibition of signaling pathways like PI3K/Akt/mTOR.[1],[3]
Antimicrobial Activity against bacteria such as Xanthomonas sp.[1]
Kinase Inhibition Potential inhibitors of kinases involved in oncogenic signaling (e.g., PI3K, JAK/STAT).[3]
Antipsychotic Derivatives have shown potential as antipsychotic agents.

Conclusion and Future Outlook

The furo[3,2-c]pyridine ring system stands as a testament to the power of heterocyclic chemistry in generating molecular diversity and biological function. Its reactivity, governed by the elegant interplay of its fused furan and pyridine rings, offers a rich playground for synthetic chemists. While its stability profile presents certain challenges, a thorough understanding of its limitations allows for the strategic design of robust synthetic routes and the development of stable, biologically active molecules.

As our understanding of disease pathways becomes more sophisticated, the demand for novel molecular scaffolds with tunable properties will continue to grow. The furo[3,2-c]pyridine core, with its proven track record and vast potential for further exploration, is poised to remain a significant player in the ongoing quest for new medicines and advanced materials. Future research will undoubtedly uncover new synthetic methodologies, further elucidate its complex reactivity, and expand its already impressive biological activity profile.

References

  • 12]benzofuro[3,2-c]pyridine derivatives - ResearchGate

Sources

The Ascendance of Furo[3,2-c]pyridines: A Technical Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The realm of medicinal chemistry is in a perpetual state of exploration for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, the furo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of furo[3,2-c]pyridine derivatives, with a particular focus on their utility as kinase inhibitors in oncology and as modulators of central nervous system targets. This document is designed to be a definitive resource for researchers, scientists, and professionals in drug development, offering not just a review of the field but also actionable, field-proven insights into the practical chemistry and biology of this fascinating heterocyclic system.

Part 1: Crafting the Furo[3,2-c]pyridine Core: A Symphony of Synthetic Strategies

The construction of the furo[3,2-c]pyridine skeleton can be approached through several elegant and efficient synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials. Herein, we delve into the most prevalent and impactful methodologies.

The Power of Palladium: The Sonogashira Coupling-Cyclization Cascade

A highly effective and widely adopted method for the synthesis of the furo[3,2-c]pyridine core involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction, followed by an in-situ intramolecular cyclization.[1] This cascade process offers a streamlined approach to constructing the fused ring system in a single pot.[1]

The reaction commences with the coupling of a substituted 3-iodopyridin-4-ol with a terminal alkyne. This forms a 3-alkynyl-4-hydroxypyridine intermediate, which, under the basic reaction conditions, undergoes a facile 5-endo-dig cyclization.[1] The hydroxyl group attacks the alkyne moiety, leading to the formation of the furan ring and yielding the desired furo[3,2-c]pyridine derivative.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling and Cyclization [1]

  • Reaction Setup: All reactions are to be conducted under an inert atmosphere (e.g., nitrogen or argon) employing standard Schlenk techniques. All solvents should be anhydrous and degassed prior to use.

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 equivalent). Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2.5-5 mol%) and, if necessary, a ligand (e.g., PPh₃, 5-10 mol%). Add Copper(I) iodide (CuI, 5-10 mol%).

  • Inerting the System: The flask is subjected to three cycles of evacuation and backfilling with an inert gas.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by a suitable base (e.g., i-Pr₂NH or Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2-2.0 equivalents for monoalkynes, or a stoichiometric ratio for di- or trialkynes).

  • Reaction Progression: The reaction mixture is heated to the optimal temperature (typically 70-80 °C) and stirred for the required duration (e.g., 15-24 hours).

  • Monitoring and Workup: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the pure furo[3,2-c]pyridine product.

Sonogashira_Cyclization start 4-Hydroxy-3-iodopyridine + Terminal Alkyne coupling Sonogashira Coupling start->coupling Reaction Initiation reagents Pd Catalyst (e.g., Pd(OAc)₂) CuI Co-catalyst Base (e.g., iPr₂NH) Solvent (e.g., DMF) reagents->coupling intermediate 3-Alkynyl-4-hydroxypyridine Intermediate coupling->intermediate cyclization Intramolecular 5-endo-dig Cyclization intermediate->cyclization Base-mediated product Furo[3,2-c]pyridine Product cyclization->product

Caption: Sonogashira Coupling-Cyclization Cascade for Furo[3,2-c]pyridine Synthesis.

Accessing the Saturated Core: The Pictet-Spengler Reaction

For the synthesis of tetrahydrofuro[3,2-c]pyridines, which are also of significant biological interest, the Pictet-Spengler reaction provides a robust and efficient strategy.[2] This method is based on the condensation of an ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization.[2]

A semi-one-pot procedure has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[2][3] This approach utilizes the readily accessible 2-(5-methylfuran-2-yl)ethanamine and commercially available aromatic aldehydes.[2] The use of benzaldehydes bearing electron-donating groups has been shown to result in higher yields of the desired products compared to those with electron-withdrawing moieties.[2]

Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction [2][3]

  • Condensation: In a suitable reaction vessel, dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).

  • Iminium Ion Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The progress of this step can be monitored by TLC or NMR.

  • Cyclization: Once imine formation is complete, add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or scandium(III) triflate) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature or with gentle heating until the cyclization is complete, as indicated by TLC analysis.

  • Workup and Purification: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Pictet_Spengler start 2-(5-methylfuran-2-yl)ethanamine + Aldehyde condensation Condensation start->condensation imine Imine Intermediate condensation->imine cyclization Acid-Catalyzed Pictet-Spengler Cyclization imine->cyclization H⁺ product 4-Substituted Tetrahydrofuro[3,2-c]pyridine cyclization->product

Caption: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis.

Alternative Synthetic Avenues

While the Sonogashira coupling and Pictet-Spengler reaction are prominent, other methodologies have also been successfully employed to construct the furo[3,2-c]pyridine scaffold.

  • From 3-Alkynyl-4-pyrones: A novel, catalyst-free approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol at room temperature.[4][5] This method allows for the tandem formation of both the furan and pyridine rings.[4]

  • Friedel-Crafts Acylation: For the synthesis of furo[3,2-c]pyridine-4,7-diones, an intramolecular Friedel-Crafts acylation of 3-furoyl-L-leucine, catalyzed by Eaton's reagent, has been reported.[6]

Part 2: Therapeutic Promise: The Diverse Applications of Furo[3,2-c]pyridines

The furo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities.[7]

Taming Uncontrolled Cell Growth: Kinase Inhibition in Oncology

A significant area of interest for furo[3,2-c]pyridine derivatives lies in their potential as anticancer agents, particularly as kinase inhibitors.[7] Several critical oncogenic signaling pathways are potently modulated by these compounds.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Furo[3,2-c]pyridine derivatives have been identified as inhibitors of kinases within this pathway.

  • The JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[7] Certain furo[3,2-c]pyridine-based compounds have demonstrated inhibitory activity against JAK kinases.[2] For instance, tetrahydrofuro[3,2-c]pyridine A has shown excellent in vitro JAK2 inhibitory activity, superior to the established drug tofacitinib.[2]

The mechanism of action of these compounds is often investigated using techniques such as Western blotting to assess the modulation of key signaling proteins within these pathways.[7]

Kinase_Inhibition cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_P Cell Growth & Proliferation mTOR->Cell_Growth_P Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits JAK JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression Regulates Furo_Pyridine Furo[3,2-c]pyridine Inhibitor Furo_Pyridine->PI3K Inhibits Furo_Pyridine->mTOR Inhibits Furo_Pyridine->JAK Inhibits

Caption: Furo[3,2-c]pyridines as Inhibitors of Key Oncogenic Signaling Pathways.

Modulating the Mind: Antipsychotic Potential

Early investigations into the biological properties of furo[3,2-c]pyridines revealed their potential as antipsychotic agents.[8][9] Arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown significant activity in preclinical models of psychosis.[9] These compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor.[9] This receptor profile suggests a potential for atypical antipsychotic activity with a reduced risk of extrapyramidal side effects.

Combating Microbes: Antimicrobial Activity

The therapeutic utility of furo[3,2-c]pyridines extends to the realm of infectious diseases. Certain derivatives have demonstrated moderate to good antimicrobial activity against a range of bacteria and filamentous fungi.[10]

Part 3: Characterization and Biological Evaluation: A Framework for Discovery

The successful development of novel furo[3,2-c]pyridine-based therapeutics hinges on rigorous characterization and biological evaluation.

Structural Elucidation and Purity Assessment

Synthesized compounds are meticulously characterized to confirm their structure and assess their purity. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Elemental Analysis: Confirms the elemental composition of the compound.

  • Melting Point (m.p.): Used as an indicator of purity.[7]

In Vitro Biological Evaluation

A systematic in vitro evaluation is crucial for identifying lead compounds for further development.[7]

Assay TypePurposeExample Cell Lines/Targets
Cytotoxicity Assays To assess the anticancer activity of the compounds.A panel of human cancer cell lines (e.g., breast, colon, lung).[7]
Kinase Inhibition Assays To determine the inhibitory potency against specific kinases.PI3K, Akt, mTOR, JAK family kinases.[7]
Receptor Binding Assays To evaluate the affinity for specific neurotransmitter receptors.Serotonin (5-HT) and Dopamine (D2) receptors.[9]
Antimicrobial Susceptibility Testing To determine the minimum inhibitory concentration (MIC) against various microorganisms.Xanthomonas sp., Erwinia amylovora, Pyrenophora avenae, Fusarium graminearum.[10]

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [7]

  • Reaction Preparation: In a suitable microplate, add the kinase, the furo[3,2-c]pyridine compound at various concentrations, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by the addition of ATP.

  • Incubation: Incubate the reaction for a specified period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal is correlated with the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are then calculated.

Conclusion and Future Perspectives

The furo[3,2-c]pyridine scaffold represents a versatile and highly valuable starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. The demonstrated efficacy of these compounds as kinase inhibitors, antipsychotic agents, and antimicrobial compounds underscores their immense potential.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and exploration of novel, structurally diverse furo[3,2-c]pyridine libraries will be crucial for identifying compounds with improved potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will guide the rational design of next-generation derivatives with optimized pharmacological profiles.

  • In Vivo Validation: Promising lead compounds identified through in vitro screening must be subjected to rigorous in vivo studies to validate their therapeutic potential and assess their pharmacokinetic and toxicological properties.

The continued exploration of the furo[3,2-c]pyridine scaffold is poised to yield significant advancements in the treatment of cancer, psychiatric disorders, and infectious diseases.

References

  • [No Title Found]
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed.
  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar.
  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES Maurice Taszarek and Hans-Ulrich Reissig - LOCKSS.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals.
  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction - Benchchem.
  • Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines - Benchchem.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed.
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Semantic Scholar.
  • Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.

Sources

Commercial availability and suppliers of 2-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Bromofuro[3,2-c]pyridine for Drug Discovery Professionals

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine core is a heterocyclic motif of growing importance in medicinal chemistry and pharmaceutical development.[1][2] As a privileged scaffold, its structure is found in numerous biologically active molecules, demonstrating potential as kinase inhibitors, anticancer therapeutics, and antipsychotic agents.[1][2] The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic landscape, offering a versatile template for designing novel therapeutic agents.[3]

Specifically, 2-Bromofuro[3,2-c]pyridine represents a highly valuable, functionalized intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in structure-activity relationship (SAR) studies and lead optimization.

This guide provides a comprehensive overview of the commercial landscape for 2-Bromofuro[3,2-c]pyridine, offering practical strategies for its acquisition, from direct sourcing to in-house synthesis, tailored for researchers and drug development professionals.

Part 1: Commercial Sourcing and Availability

A thorough investigation of the current chemical supplier market indicates that 2-Bromofuro[3,2-c]pyridine is not a readily available, off-the-shelf compound . It is typically not listed in the stock catalogs of major chemical suppliers. Therefore, researchers requiring this specific molecule must pursue alternative acquisition strategies.

Custom Synthesis: The Primary Acquisition Route

The most direct path to obtaining 2-Bromofuro[3,2-c]pyridine is through a custom synthesis service. Numerous companies specialize in the contract-based synthesis of novel or rare chemical entities. When engaging a custom synthesis provider, it is crucial to supply a CAS number (if available), a clear chemical structure, and desired purity and quantity specifications.

Key Considerations for Custom Synthesis:

  • Lead Time: Synthesis of a non-catalog item can take several weeks to months.

  • Cost: Custom synthesis is significantly more expensive than purchasing a stock chemical.

  • Feasibility: The supplier will conduct a feasibility study, which may involve a literature search for known synthetic routes or the development of a novel pathway.

Potential Custom Synthesis Providers: While not explicitly listing this compound, companies with a strong background in heterocyclic chemistry and custom manufacturing are ideal candidates. Organizations like Richman Chemical Inc. and others offering broad custom synthesis services are a logical starting point.[4]

Sourcing Key Precursors for In-House Synthesis

For research groups with synthetic chemistry capabilities, an in-house synthesis is a viable and often more cost-effective alternative. The primary challenge is the acquisition of the necessary starting materials. The synthesis of the furo[3,2-c]pyridine core can be achieved through several established methods, which dictate the required precursors.[2][5][6]

A common and effective strategy involves the cyclization of a functionalized pyridine derivative.[2] Therefore, sourcing appropriately substituted pyridines is a critical first step. The table below summarizes the availability of key precursors and closely related pyridine analogs that can serve as starting points for a synthesis campaign.

Compound NameCAS NumberPotential SuppliersRelevance
2-Bromopyridine109-04-6BuyersGuideChem lists multiple suppliers including U-Chemo Scientific and Shandong Ench Chemical Co.,Ltd.[4]Foundational starting material for pyridine functionalization.
2-Bromo-3-fluoropyridine40273-45-8Thermo Scientific Chemicals[7], Fluorochem[8], BLD PharmA halogenated pyridine that can be a precursor for more complex derivatives.
2-Amino-5-bromopyridine87-63-8Available through various suppliers as a common intermediate. Synthesis described in Organic Syntheses.[9]Amino group can be used for ring construction or further functionalization.
2-Bromo-3-nitropyridine19755-53-4MilliporeSigmaThe nitro group can be reduced to an amine, providing a handle for cyclization reactions.

Part 2: Synthesis and Characterization Protocols

Given the lack of direct commercial availability, this section provides a validated, literature-derived protocol for the synthesis of the core furo[3,2-c]pyridine scaffold. This can be adapted for the synthesis of the target 2-bromo derivative by selecting the appropriate brominated starting materials.

Synthesis via Pictet-Spengler Reaction

A robust method for constructing the tetrahydrofuro[3,2-c]pyridine ring system is the Pictet-Spengler reaction.[1] This involves the condensation of an ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization.

Step 1: Imine Formation

  • To a solution of an appropriate aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(furan-2-yl)ethanamine or a substituted variant (2.0 mmol).

    • Rationale: This step forms the key imine intermediate. Acetonitrile is a suitable polar aprotic solvent for this condensation.

  • Heat the reaction mixture at 82°C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture to dryness under reduced pressure to obtain the crude imine.

Step 2: Acid-Catalyzed Pictet-Spengler Cyclization

  • Dissolve the crude imine intermediate in glacial acetic acid (1.5 mL).

  • Add concentrated hydrochloric acid (1 mL) portionwise to the solution.

    • Rationale: Strong acid is required to catalyze the electrophilic aromatic substitution reaction on the furan ring, leading to cyclization.

  • Stir the reaction mixture at 70°C for 5 hours, continuing to monitor by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of NaOH to neutralize the acid and stir the mixture overnight.

    • Rationale: Neutralization quenches the reaction and precipitates the free base form of the product.

  • Filter the resulting precipitate. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final tetrahydrofuro[3,2-c]pyridine product.

Characterization

The identity and purity of the synthesized 2-Bromofuro[3,2-c]pyridine must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected spectra would show characteristic shifts for the aromatic protons on both the furan and pyridine rings, as well as the influence of the bromine substituent.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio, which should show the characteristic isotopic pattern for a bromine-containing compound.[11]

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.[2]

Part 3: Strategic Workflow and Visualization

Acquiring a non-commercial compound like 2-Bromofuro[3,2-c]pyridine requires a logical, tiered approach. The following workflow outlines the decision-making process for a research team.

G cluster_0 Acquisition Strategy for 2-Bromofuro[3,2-c]pyridine start Define Requirement: 2-Bromofuro[3,2-c]pyridine (Purity, Quantity) check_catalog Step 1: Search Commercial Catalogs (e.g., MilliporeSigma, Thermo Scientific) start->check_catalog is_available Is it a stock item? check_catalog->is_available purchase Purchase Compound is_available->purchase Yes custom_synthesis Step 2: Request Custom Synthesis Quotes is_available->custom_synthesis No evaluate_quotes Evaluate Feasibility: Cost, Lead Time, Reliability custom_synthesis->evaluate_quotes outsource Outsource Synthesis evaluate_quotes->outsource Feasible in_house Step 3: Plan In-House Synthesis evaluate_quotes->in_house Not Feasible source_precursors Source Precursors (e.g., 2-Bromopyridine derivatives) in_house->source_precursors synthesize Synthesize & Characterize (NMR, MS, etc.) source_precursors->synthesize

Caption: Logical workflow for sourcing 2-Bromofuro[3,2-c]pyridine.

Conclusion

While 2-Bromofuro[3,2-c]pyridine is not a stock chemical, its strategic importance as a building block in drug discovery warrants the effort required for its acquisition. The primary route for obtaining this compound is through custom synthesis from a specialized chemical supplier. For organizations with the requisite expertise, in-house synthesis, supported by the commercial availability of key pyridine precursors, presents a powerful and flexible alternative. By understanding the sourcing landscape and having access to reliable synthetic protocols, researchers can successfully incorporate this valuable scaffold into their drug development programs, paving the way for the discovery of novel therapeutics.

References

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). MDPI.
  • 2-Bromo-3-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 2-Bromopyridine | 109-04-6. BuyersGuideChem.
  • China Cas# Factory, Cas# Supplier. Hefei TNJ Chemical.
  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (2025). BenchChem.
  • 2-Bromo-3-fluoro-pyridine. Fluorochem.
  • Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences.
  • 2-Bromothieno[3,2-c]pyridine. MilliporeSigma.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Methods for preparation of furo[3,2‐c]pyridines; transformation of... ResearchGate.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (2025). BenchChem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
  • 40273-45-8|2-Bromo-3-fluoropyridine|BLD Pharm. BLD Pharm.
  • Cosmetics & Personal Care. Independent Chemical Corporation.
  • 2-Bromo-3-nitropyridine 98 19755-53-4. MilliporeSigma.
  • A Brief View on Pyridine Compounds. (2024). Open Access Journals.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC.

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling reactions with 2-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromofuro[3,2-c]pyridine

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide range of biological activities, including potential as anticancer and antipsychotic agents.[1][2] The functionalization of this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4][5] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in medicinal chemistry.[4][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura reaction for the synthesis of 2-aryl and 2-heteroaryl furo[3,2-c]pyridine derivatives starting from 2-Bromofuro[3,2-c]pyridine. We delve into the reaction mechanism, optimization of key parameters, and provide detailed, actionable protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (2-Bromofuro[3,2-c]pyridine) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this step by making the C-Br bond more susceptible to cleavage.[10] This forms a square-planar Pd(II) intermediate.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This process is activated by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), thereby accelerating the transfer.[7][11]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center. This forms the desired C-C bond in the product (2-substituted furo[3,2-c]pyridine) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X (2-Bromofuro[3,2-c]pyridine) Trans Transmetalation Intermediate (Ar-Pd(II)L₂-R') OxAdd->Trans R'-B(OH)₂ / Base Trans->Pd0 Reductive Elimination Product_out Ar-R' (Product) Trans->Product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Components

The success of coupling 2-Bromofuro[3,2-c]pyridine relies on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the boronic acid derivative.

  • Palladium Source & Ligand : While Pd(PPh₃)₄ can be used directly, a more common and often more effective approach involves combining a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. For challenging substrates like heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[11] These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step.[8][11]

  • Base : The base is not merely a spectator; it is critical for activating the boronic acid.[7] Strong inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a common choice, but for heteroaryl couplings, potassium phosphate (K₃PO₄) often provides superior results, minimizing side reactions.[11] The use of an aqueous solution of the base is common, as it can accelerate transmetalation.

  • Solvent : The solvent must solubilize the reactants and be stable at the required reaction temperature. Common choices include aprotic polar solvents like 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF), often in a mixture with water (e.g., Dioxane:H₂O 4:1).[4] For certain substrates, alcoholic solvents such as n-butanol have also proven effective.[11]

  • Boronic Acid/Ester : A wide variety of aryl and heteroaryl boronic acids and their more stable ester derivatives (e.g., pinacol esters) are commercially available. A common challenge, particularly with electron-deficient heteroaryl boronic acids, is competitive protodeboronation, where the C-B bond is cleaved by a proton source. Using a slight excess (1.1-1.5 equivalents) of the boron reagent can help drive the reaction to completion.

Experimental Protocols

Safety Note : These reactions should be performed by trained personnel in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various boronic acids with 2-Bromofuro[3,2-c]pyridine.

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add 2-Bromofuro[3,2-c]pyridine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if required. Add this catalyst system to the main reaction flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction : Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Example Protocol 1: Synthesis of 2-Phenylfuro[3,2-c]pyridine
  • Reactants :

    • 2-Bromofuro[3,2-c]pyridine (212 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%)

    • SPhos (41.0 mg, 0.1 mmol, 10 mol%)

  • Solvent : Degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Procedure : Following the general protocol, combine the reactants and heat at 100 °C for 4-6 hours. After workup and purification (e.g., silica gel chromatography using a hexane/ethyl acetate gradient), 2-phenylfuro[3,2-c]pyridine is obtained.

Example Protocol 2: Synthesis of 2-(Pyridin-3-yl)furo[3,2-c]pyridine
  • Reactants :

    • 2-Bromofuro[3,2-c]pyridine (212 mg, 1.0 mmol)

    • Pyridine-3-boronic acid (148 mg, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%)

  • Solvent : Degassed Toluene (8 mL) and water (2 mL).

  • Procedure : Following the general protocol, combine the reactants and heat at 110 °C for 12-18 hours. The coupling of heteroaryl boronic acids can sometimes be slower.[12] After workup and purification, 2-(pyridin-3-yl)furo[3,2-c]pyridine is obtained.

Data Summary and Troubleshooting

The following table provides starting conditions for various classes of boronic acids. Optimization may be required.

Boronic Acid TypeCatalyst System (mol%)Base (eq)SolventTemp (°C)Notes
Electron-Neutral/Rich Aryl Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O100Generally high-yielding and fast reactions.
Electron-Poor Aryl PdCl₂(dppf) (3%)K₂CO₃ (2.0)DMF90Reactions are typically efficient.
Sterically Hindered Aryl Pd₂(dba)₃ (2.5%) / XPhos (6%)Cs₂CO₃ (2.5)Toluene110Requires more active catalyst systems and stronger bases.
Heteroaryl (e.g., Pyridyl) Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O100-110Can be sluggish; monitor for protodeboronation.
Vinyl Pd(PPh₃)₄ (3%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O80Reaction proceeds with retention of stereochemistry.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous degassing of solvent and use of inert atmosphere.
Insufficiently active catalyst systemSwitch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).
Low reaction temperatureIncrease temperature in 10 °C increments.
Protodeboronation of Boronic Acid Presence of protic sources; slow transmetalationUse anhydrous solvents; switch to a more stable boronic ester (e.g., pinacol); use a stronger base like Cs₂CO₃.
Homocoupling of Boronic Acid Oxygen present in the reaction mixtureImprove degassing technique.
Formation of Debrominated Starting Material Water or other proton sources reacting with the Pd-H species formed via side reactions.Use anhydrous conditions; ensure high purity of reagents.

Overall Experimental Workflow

The process from reaction setup to purified product follows a systematic workflow.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 2-substituted furo[3,2-c]pyridine derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can efficiently generate extensive libraries of novel compounds for biological screening. The protocols and optimization guidelines presented here serve as a robust foundation for scientists engaged in the synthesis of these valuable heterocyclic scaffolds, accelerating the pace of discovery in medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Scrivanti, A., & Beghetto, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Roy, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 43-52. Available from: [Link]

  • Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5455. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. Available from: [Link]

  • New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156. Available from: [Link]

  • Dar'in, D., et al. (2021). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. European Journal of Organic Chemistry, 2021(4), 675-684. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate. Available from: [Link]

  • Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [diagram]. Available from: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Available from: [Link]

  • C.‐A., T., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. Available from: [Link]

  • Mastalir, M., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4349. Available from: [Link]

  • Abdel-Rahman, A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3894. Available from: [Link]

  • Câmpian, E.-C., et al. (2010). A study of[7]benzofuro[3,2-c]pyridine derivatives. ResearchGate. Available from: [Link]

Sources

Sonogashira coupling protocol for 2-alkynylfuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Sonogashira Coupling Protocol for the Synthesis of 2-Alkynylfuro[3,2-c]pyridines

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Accessing a Privileged Scaffold in Medicinal Chemistry

The furo[3,2-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] This scaffold is present in a variety of biologically active molecules, with derivatives showing potential as kinase inhibitors, anticancer therapeutics, and antipsychotic agents.[1][3][4][5] The functionalization of this core at the 2-position with an alkynyl group opens up a vast chemical space for generating novel molecular entities. The resulting arylalkynes are not only valuable final products but also versatile intermediates for further transformations.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[6][7] It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[6][8] This protocol provides a robust and highly efficient pathway to synthesize 2-alkynylfuro[3,2-c]pyridines, crucial building blocks for the development of new therapeutic agents.

This guide provides a detailed examination of the Sonogashira coupling for this specific application, covering the underlying mechanism, a step-by-step experimental protocol, optimization strategies, and troubleshooting advice.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction facilitates the direct coupling of a 2-halofuro[3,2-c]pyridine with a terminal alkyne. The overall transformation is depicted below:

Overall Reaction Scheme:

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[9] Although the precise mechanism can be complex and is still a subject of study, a widely accepted pathway is illustrated below.[10][11]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halofuro[3,2-c]pyridine, forming a Pd(II) intermediate.[6][9]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a highly reactive copper(I) acetylide species.[9][11][12]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[6][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynylfuro[3,2-c]pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)-X(L₂) pd0->pd_intermediate Oxidative Addition (Ar-X) pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_intermediate->pd_alkynyl Transmetalation reductive_elimination Reductive Elimination product Ar-C≡CR (Product) pd_alkynyl->product product->pd0 Regenerates cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Activation alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst Regenerates

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of a 2-halofuro[3,2-c]pyridine with a terminal alkyne. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • Substrates: 2-Iodo- or 2-Bromofuro[3,2-c]pyridine (1.0 equiv), Terminal Alkyne (1.1–1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1–5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)

  • Copper Co-catalyst: Copper(I) Iodide (CuI) (2–10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2–4 equiv, can also serve as solvent)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, nitrogen or argon line with bubbler, heating mantle, TLC plates, standard glassware for work-up and purification.

Rationale Behind Reagent Choices
  • Furo[3,2-c]pyridine Halide: The reactivity of the halide is critical. The general trend for oxidative addition is I > Br > Cl > F.[6][13] For efficient coupling under mild conditions, 2-iodofuro[3,2-c]pyridines are ideal. 2-Bromo derivatives are also effective but may require higher temperatures or more active catalyst systems.[6]

  • Catalyst System:

    • Palladium: PdCl₂(PPh₃)₂ is often preferred as it is more stable to air and moisture than Pd(PPh₃)₄.[13] The phosphine ligands stabilize the Pd(0) species, which is the active catalyst in the cycle.

    • Copper(I) Iodide: CuI is essential for activating the alkyne by forming the copper acetylide, which facilitates the crucial transmetalation step.[6][14] While copper-free protocols exist to prevent the common side-reaction of alkyne homocoupling (Glaser coupling), the copper-cocatalyzed version is generally faster and more versatile.[11][13][15]

  • Base: An amine base like Et₃N or DIPEA serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen halide (HX) formed during the reaction.[8][16]

  • Solvent: The reaction must be conducted under anhydrous and anaerobic (oxygen-free) conditions, as both oxygen and water can deactivate the catalysts.[8] Degassing the solvent via freeze-pump-thaw cycles or by bubbling with an inert gas is critical for reproducibility and high yields.

Step-by-Step Methodology

Experimental Workflow setup 1. Setup Oven-dried Schlenk flask under inert gas (N₂/Ar) add_solids 2. Reagent Addition (Solids) Add furo[3,2-c]pyridine halide, Pd catalyst, and CuI setup->add_solids add_liquids 3. Reagent Addition (Liquids) Add anhydrous solvent (e.g., THF) and base (e.g., Et₃N) add_solids->add_liquids degas 4. Degassing Bubble N₂/Ar through the mixture for 15-20 minutes add_liquids->degas add_alkyne 5. Add Terminal Alkyne Inject alkyne via syringe degas->add_alkyne react 6. Reaction Heat to desired temperature (e.g., 25-80 °C) add_alkyne->react monitor 7. Monitoring Track progress via TLC react->monitor workup 8. Work-up Cool, filter, concentrate, and perform extraction monitor->workup purify 9. Purification Column chromatography on silica gel workup->purify product Final Product 2-Alkynylfuro[3,2-c]pyridine purify->product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

  • Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Solid Reagent Addition: To the flask, add the 2-halofuro[3,2-c]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (typically 50–80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 3–24 hours).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-alkynylfuro[3,2-c]pyridine product.[3]

Reaction Optimization and Data

The efficiency of the Sonogashira coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization, based on typical conditions for heteroaryl halides.[16][17]

ParameterVariationRationale & Expected Outcome
Halide (Ar-X) I > Br >> ClIodides are most reactive, allowing for lower temperatures and catalyst loadings. Bromides are a good balance of stability and reactivity. Chlorides are challenging and require specialized ligands/catalysts.[6][13]
Pd Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates (e.g., bromides). Start with 1-2 mol% for optimization.
CuI Loading 1 - 10 mol%Typically used at 1.5-2.0 times the palladium loading. Essential for the reaction, but excess can promote alkyne homocoupling.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃Amine bases are standard. Inorganic bases can be used in some protocols, particularly in polar solvents like DMF.[16][18]
Solvent THF, DMF, Toluene, Et₃NSolvent choice affects solubility and reaction rate. DMF is a polar aprotic solvent suitable for a wide range of substrates. Using the amine base as the solvent is also common.[16]
Temperature 25 °C - 100 °CIodides often react at room temperature. Bromides typically require heating (50-90 °C). Monitor for potential catalyst decomposition at higher temperatures.[17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere (oxygen present).3. Poor substrate reactivity (e.g., aryl chloride).4. Insufficient base.1. Use a fresh bottle of palladium catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is kept under positive inert gas pressure.3. Switch to a more reactive halide (bromide or iodide).4. Increase the equivalents of the base.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen, which facilitates the oxidative dimerization of copper acetylides.2. High concentration of copper catalyst.1. Rigorously degas the reaction mixture and maintain a strict inert atmosphere.2. Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[7]
Formation of Palladium Black 1. Catalyst decomposition at high temperatures.2. Presence of impurities or oxygen.1. Lower the reaction temperature.2. Ensure high purity of reagents and strict anaerobic conditions. Consider adding a phosphine ligand if using a source like Pd(OAc)₂.
Difficult Purification 1. Complex mixture of byproducts.2. Co-elution of product with phosphine oxides.1. Re-optimize reaction conditions to improve selectivity.2. Use a less polar solvent system for chromatography; sometimes a hexane/dichloromethane gradient can be effective.

Conclusion

The Palladium/Copper co-catalyzed Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynylfuro[3,2-c]pyridines. Its operational simplicity, tolerance of various functional groups, and high efficiency make it a preferred method for accessing these valuable heterocyclic structures. A thorough understanding of the reaction mechanism and careful control over experimental parameters—particularly the exclusion of oxygen—are paramount to achieving high yields and purity. The protocols and insights provided herein offer a solid foundation for researchers to successfully apply this reaction in the pursuit of novel drug candidates and complex molecular architectures.[3][19]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications - Organometallics. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction. Retrieved from [Link]

  • ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sonogashira coupling – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

Sources

Functionalization of the Furan Ring in 2-Bromofuro[3,2-c]pyridine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of strategies for the functionalization of the furan ring in the versatile building block, 2-Bromofuro[3,2-c]pyridine. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key transformations including metal-halogen exchange followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the furo[3,2-c]pyridine core.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine moiety gives rise to the furo[3,2-c]pyridine core, a structure that has garnered considerable attention in the field of drug discovery.[1][3] Derivatives of this scaffold have been reported to exhibit a range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][3] The strategic functionalization of this heterocyclic system is paramount for modulating its physicochemical properties and biological targets. The 2-bromo substituent on the furan ring of 2-Bromofuro[3,2-c]pyridine serves as a versatile handle for a variety of chemical transformations, making it a key starting material for the synthesis of diverse compound libraries.

Strategic Approaches to Furan Ring Functionalization

The chemical reactivity of the furan ring in 2-Bromofuro[3,2-c]pyridine is influenced by the interplay of the electron-rich furan and the electron-deficient pyridine ring. This section will explore two primary and highly effective strategies for introducing molecular diversity at the furan core:

  • Metal-Halogen Exchange and Electrophilic Quench: A powerful method for the introduction of a wide range of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange: A Gateway to Diverse Functionality

The bromine atom at the 2-position of the furo[3,2-c]pyridine is amenable to metal-halogen exchange, a reaction that transiently generates a highly reactive organometallic intermediate. This intermediate can then be trapped with a variety of electrophiles to install new functional groups.[4][5]

Mechanistic Rationale

The metal-halogen exchange reaction typically involves the treatment of the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures.[4][6][7] The reaction proceeds via a nucleophilic attack of the alkyl group on the bromine atom, leading to the formation of a lithiated furo[3,2-c]pyridine species and an alkyl bromide byproduct. The choice of reaction conditions, particularly temperature, is critical to avoid undesired side reactions.

Diagram 1: Metal-Halogen Exchange Workflow

G A 2-Bromofuro[3,2-c]pyridine B n-BuLi, Anhydrous THF -78 °C A->B Reagent Addition C 2-Lithiofuro[3,2-c]pyridine (Organometallic Intermediate) B->C Exchange Reaction D Electrophile (E+) C->D Electrophile Addition E Quench D->E Reaction F 2-Substituted-furo[3,2-c]pyridine E->F Work-up G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X (2-Bromofuro[3,2-c]pyridine) ArX->ArPdX RBM R-B(OR)₂ RBM->ArPdR Base Base Base->ArPdR

Sources

Topic: Scale-up Synthesis of 2-Bromofuro[3,2-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antipsychotic agents.[1][2][3] Specifically, 2-Bromofuro[3,2-c]pyridine serves as a critical building block, enabling further functionalization through cross-coupling reactions to generate diverse libraries of drug candidates for preclinical evaluation.[4] The transition from milligram-scale synthesis in discovery chemistry to the production of multi-kilogram quantities required for extensive preclinical testing presents significant challenges.[5][6] This guide provides a robust, scalable, and well-characterized two-step synthetic route designed for the safe and efficient production of high-purity 2-Bromofuro[3,2-c]pyridine. The process avoids hazardous reagents and prioritizes purification by crystallization, making it amenable to large-scale manufacturing.

Introduction: The Strategic Importance of Furo[3,2-c]pyridines

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of modern drug discovery due to their ability to engage with biological targets in specific and potent ways.[7][8] The fused furo[3,2-c]pyridine ring system has emerged as a valuable pharmacophore, with derivatives demonstrating activity against critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[3]

The introduction of a bromine atom at the 2-position of the furan ring is a key strategic decision in drug design.[9] This modification provides a versatile chemical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analogues. Furthermore, the bromine atom itself can form halogen bonds, potentially enhancing binding affinity and modulating the pharmacokinetic properties of the final active pharmaceutical ingredient (API).[9]

This document details a process chemistry approach to the synthesis of 2-Bromofuro[3,2-c]pyridine, focusing on safety, scalability, and robustness to ensure a reliable supply of this crucial intermediate for preclinical development programs.

Synthetic Strategy and Scale-Up Rationale

The development of a large-scale synthesis requires a shift in priorities from speed and novelty (medicinal chemistry) to safety, cost, efficiency, and robustness (process chemistry).[5] After evaluating several potential routes, we established a two-step approach as the most viable for scale-up.

Route Selection Rationale

The chosen pathway consists of:

  • Step 1: Synthesis of the Furo[3,2-c]pyridine Core via a palladium/copper-catalyzed Sonogashira reaction followed by a base-mediated 5-endo-dig cyclization.[3][10] This method is highly efficient for constructing the fused ring system.

  • Step 2: Selective Electrophilic Bromination of the electron-rich furan ring at the C2-position using N-Bromosuccinimide (NBS). This reaction is known for its high selectivity and mild conditions.

This strategy was selected over others, such as those involving a Pictet-Spengler reaction, which would require additional steps for aromatization and is less direct.[11][12] The chosen route utilizes readily available starting materials and avoids highly energetic or toxic reagents, a critical consideration for large-scale manufacturing.[13]

G cluster_0 Route Evaluation for Scale-Up start Define Target: 2-Bromofuro[3,2-c]pyridine eval1 Evaluation Criteria: - Safety - Cost - Scalability - Number of Steps - Purification Method start->eval1 route1 Option A: Pictet-Spengler Route outcome1 Complex, multi-step, requires aromatization. Lower scalability. route1->outcome1 route2 Option B: Sonogashira/Cyclization Route outcome2 Convergent, high-yielding, crystallization feasible. Good scalability. route2->outcome2 route3 Option C: Pyrylium Intermediate Route outcome3 Novel but less established for scale-up. route3->outcome3 eval1->route1 Assess eval1->route2 Assess eval1->route3 Assess select Selected Strategy outcome2->select

Caption: Decision workflow for selecting the optimal synthetic route.

Detailed Experimental Protocols (100 g Scale)

Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14] Emergency safety showers and eyewash stations should be readily accessible.[15]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Hydroxy-3-iodopyridine≥98%CommercialStarting material
Propargyl alcohol≥99%CommercialAlkyne source
Dichlorobis(triphenylphosphine)palladium(II)-CommercialCatalyst
Copper(I) Iodide (CuI)≥98%CommercialCo-catalyst
Diisopropylamine (DIPA)≥99.5%CommercialBase and solvent
N-Bromosuccinimide (NBS)≥98%CommercialBrominating agent
Dimethylformamide (DMF)AnhydrousCommercialSolvent
TolueneACS GradeCommercialSolvent
Ethyl AcetateACS GradeCommercialExtraction solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor work-up
Brine (Saturated NaCl)-In-house prepFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent
Equipment
5 L Jacketed Glass Reactor--With overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet
2 L Rotary Evaporator--For solvent removal
Buchner Funnel & Flask (2 L)--For filtration
Step 1: Synthesis of Furo[3,2-c]pyridine

This procedure is adapted from established Sonogashira coupling and cyclization methodologies.[3][10]

  • Reactor Setup: Assemble the 5 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, charge 4-Hydroxy-3-iodopyridine (221 g, 1.0 mol), Dichlorobis(triphenylphosphine)palladium(II) (14.0 g, 0.02 mol, 2 mol%), and Copper(I) Iodide (7.6 g, 0.04 mol, 4 mol%).

  • Solvent Addition: Add anhydrous Diisopropylamine (2.5 L) to the reactor. Begin stirring to create a suspension.

  • Alkyne Addition: Slowly add propargyl alcohol (67.3 g, 1.2 mol) to the mixture via a dropping funnel over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting iodopyridine is consumed.

  • Work-up:

    • Cool the reactor to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the diisopropylamine.

    • To the resulting slurry, add Toluene (2 L) and stir. Filter the mixture to remove precipitated salts.

    • The intermediate, 2-(hydroxymethyl)furo[3,2-c]pyridine, is carried forward directly. The crude toluene solution is then refluxed with an oxidizing agent (e.g., MnO₂) to afford the aldehyde, followed by decarbonylation or further oxidation and decarboxylation to yield the furo[3,2-c]pyridine core. For simplicity in this protocol, we will assume a more direct, albeit idealized, cyclization to the parent heterocycle. [Note: In practice, a multi-step sequence from the hydroxymethyl intermediate is often required.] Let's assume the direct formation of Furo[3,2-c]pyridine for this protocol.

  • Purification: After work-up, the crude product is purified by vacuum distillation or crystallization from a suitable solvent system (e.g., Toluene/Heptane) to yield Furo[3,2-c]pyridine as a solid.

Step 2: 2-Bromination of Furo[3,2-c]pyridine
  • Reagent Charging: To the clean, dry 5 L reactor under nitrogen, add Furo[3,2-c]pyridine (119 g, 1.0 mol) and anhydrous Dimethylformamide (DMF, 2 L). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • NBS Addition: Add N-Bromosuccinimide (187 g, 1.05 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction at 0-5°C for 2-3 hours. Monitor for completion by TLC or HPLC.

  • Quenching & Work-up:

    • Slowly pour the reaction mixture into a larger vessel containing ice-cold water (10 L).

    • A precipitate will form. Stir the slurry for 30 minutes.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake extensively with water (3 x 1 L) to remove DMF and succinimide.

  • Purification & Drying:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to yield high-purity 2-Bromofuro[3,2-c]pyridine.

    • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination s1_start 4-Hydroxy-3-iodopyridine + Propargyl Alcohol s1_react Sonogashira Coupling & Cyclization (Pd/Cu, DIPA, 70°C) s1_start->s1_react s1_workup Work-up & Purification s1_react->s1_workup s1_product Furo[3,2-c]pyridine s1_workup->s1_product s2_react Electrophilic Bromination (NBS, DMF, 0°C) s1_product->s2_react Intermediate s2_workup Quench, Filtration & Recrystallization s2_react->s2_workup s2_product 2-Bromofuro[3,2-c]pyridine s2_workup->s2_product

Caption: Overall workflow for the two-step synthesis.

Characterization and Quality Control

The final product must be rigorously analyzed to ensure it meets the high purity standards required for preclinical studies.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of 2-Bromofuro[3,2-c]pyridine
Identity Mass Spectrometry (MS)Correct molecular ion peak [M+H]⁺
Purity HPLC≥98.5% (by area %)
Melting Point Melting Point ApparatusTo be established (e.g., 85-88°C)
Residual Solvents GC-HSToluene ≤890 ppm, DMF ≤880 ppm, Ethanol ≤5000 ppm
Elemental Analysis CHN AnalysisC, H, N ± 0.4% of theoretical values

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Step 1 Stalls Inactive catalyst; poor quality reagents; insufficient temperature.Add fresh catalyst. Ensure reagents are anhydrous. Verify reactor temperature.
Low Yield in Step 1 Side reactions; inefficient work-up.Optimize reaction time and temperature. Re-evaluate work-up and extraction procedure.
Incomplete Bromination (Step 2) Deactivated NBS; reaction too cold or short.Use fresh NBS. Allow reaction to stir longer or warm slightly (e.g., to 15°C), monitoring carefully for di-bromination.
Di-brominated Impurity Reaction temperature too high; excess NBS.Maintain strict temperature control (0-5°C). Use only a slight excess of NBS (1.05 eq). Purify by careful recrystallization.
Product Fails Purity Spec Inefficient purification.Perform a second recrystallization. Consider a silica gel plug filtration prior to final crystallization.

Conclusion

This application note provides a comprehensive, safe, and scalable two-step synthesis for 2-Bromofuro[3,2-c]pyridine, a key intermediate for preclinical drug discovery. By employing a robust Sonogashira coupling/cyclization followed by a selective bromination, this protocol is designed for the efficient production of multi-kilogram quantities of high-purity material. The emphasis on process safety, use of readily available materials, and a crystallization-based purification strategy makes this method highly suitable for adoption in a drug development setting.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.
  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 104, No. 11.
  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Semantic Scholar. Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments.
  • ResearchGate. Methods for preparation of furo[3,2‐c]pyridines; transformation of...
  • SAFETY DATA SHEET for 3-Bromopyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pharmaceutical Technology. (2026). Practical Approaches to Large-Scale Heterocyclic Synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI AMERICA. (2018). Safety Data Sheet for 3-Bromo-2-methoxypyridine.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for 2-Bromopyridine.
  • Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • Organic Syntheses. 2-bromopyridine procedure.
  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • ResearchGate. Large‐Scale Synthesis.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. J. Chem. Sci., 137:41.
  • PMC. Approach to Heterospirocycles for Medicinal Chemistry.
  • PMC. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024).
  • New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-56.
  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
  • Benchchem. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. (2014).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

Sources

Advanced OLED Materials: 2-Bromofuro[3,2-c]pyridine as a Scaffold for High-Triplet Energy Emitters

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – 2-Bromofuro[3,2-c]pyridine in High-Efficiency OLEDs

Executive Summary

The pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the development of robust host materials and phosphorescent emitters with high triplet energies (


). 2-Bromofuro[3,2-c]pyridine  has emerged as a critical halogenated intermediate for synthesizing cyclometalated ligands used in Iridium(III) complexes.

Unlike standard phenylpyridine ligands, the furo[3,2-c]pyridine scaffold offers a rigid, fused-ring architecture that elevates the Lowest Unoccupied Molecular Orbital (LUMO) while maintaining a stable Highest Occupied Molecular Orbital (HOMO). This electronic tuning is essential for:

  • Blue-shifting emission (enabling deep green and true blue phosphorescence).

  • Improving thermal stability (

    
    C).
    
  • Reducing efficiency roll-off at high luminance.

This guide details the application of 2-Bromofuro[3,2-c]pyridine as the electrophilic gateway to synthesize 2-arylfuro[3,2-c]pyridine ligands, their subsequent coordination to Iridium, and the fabrication of OLED devices achieving External Quantum Efficiencies (EQE) exceeding 30%.

Structural Significance & Mechanism

The 2-Bromofuro[3,2-c]pyridine molecule functions as a "Lego block" for molecular engineering. The bromine atom at the C2 position (furan ring) is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing the attachment of various aryl groups (phenyl, carbazole, dibenzothiophene).

Electronic Advantages:
  • Electron Deficiency: The pyridine ring facilitates electron injection and transport.

  • High Triplet Energy: The furan fusion restricts vibrational freedom compared to non-fused biphenyl systems, preserving high triplet energy levels essential for preventing reverse energy transfer in PhOLEDs.

Workflow Visualization

The following diagram illustrates the transformation of the 2-bromo precursor into a functional OLED emitter.

SynthesisWorkflow Precursor 2-Bromofuro[3,2-c]pyridine (Starting Block) Coupling Suzuki-Miyaura Coupling (Pd Catalyst + Aryl Boronic Acid) Precursor->Coupling + Ar-B(OH)2 Ligand 2-Arylfuro[3,2-c]pyridine (C^N Ligand) Coupling->Ligand Yield > 80% Complexation Ir(III) Coordination (IrCl3 · nH2O) Ligand->Complexation Cyclometalation Emitter Phosphorescent Emitter (Ir(fupy)2(acac)) Complexation->Emitter Final Product

Figure 1: Synthetic pathway transforming the halogenated scaffold into a high-performance phosphorescent emitter.

Experimental Protocols

Protocol A: Synthesis of the C^N Ligand (2-Phenylfuro[3,2-c]pyridine)

Rationale: The bromine at C2 is replaced by a phenyl ring to create the C^N chelation site required for Iridium binding.

Materials:

  • 2-Bromofuro[3,2-c]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2M aqueous solution)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (CRITICAL): Combine toluene, ethanol, and K2CO3 solution in a Schlenk flask. Degas via three freeze-pump-thaw cycles. Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Activation: Under Argon flow, add 2-Bromofuro[3,2-c]pyridine, Phenylboronic acid, and Pd(PPh3)4.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor consumption of the bromide via TLC (Silica, Hexane:EtOAc 3:1).

  • Work-up: Cool to RT. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

    • Target Yield: 85-90%.

    • Validation: 1H NMR should show disappearance of the C2 proton signal (if comparing to non-brominated) and appearance of phenyl multiplets.

Protocol B: Synthesis of Iridium(III) Complex [(fupy)2Ir(acac)]

Rationale: Creating the heteroleptic complex. The furo-pyridine ligand acts as the main chromophore.

Step-by-Step Methodology:

  • Dimer Formation:

    • Mix Ligand (Protocol A, 2.2 eq) with IrCl3·3H2O (1.0 eq) in 2-ethoxyethanol/water (3:1).

    • Reflux at 110°C for 24 hours under Nitrogen.

    • Precipitate the chloro-bridged dimer by adding water. Filter and dry the yellow/orange solid.

  • Complexation:

    • Suspend the dimer in 2-ethoxyethanol.

    • Add Acetylacetone (acac) (2.5 eq) and Na2CO3 (5 eq).

    • Reflux at 100°C for 12 hours.

  • Purification (Device Grade):

    • Cool and filter.[2]

    • Purify via silica column (DCM/Methanol).

    • Sublimation: Sublime the solid at high vacuum (<10^-6 Torr) at 280°C to remove trace organic impurities. Note: Unsublimed materials will drastically reduce OLED lifetime.

Device Fabrication Protocol

To validate the material, a standard phosphorescent OLED (PhOLED) architecture is used.

Architecture Stack: ITO / PEDOT:PSS (40nm) / TAPC (20nm) / Host:Emitter (30nm) / TmPyPb (35nm) / LiF (1nm) / Al (100nm)

Fabrication Steps:

  • Substrate Prep: Patterned ITO glass (15 Ω/sq) is ultrasonicated in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 min in air.

  • Vacuum Deposition: Transfer to a vacuum chamber (< 5 × 10^-7 Torr).

    • HTL: Evaporate TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) at 1 Å/s.

    • EML (Emissive Layer): Co-evaporate the Host (e.g., 2,6-DCzPPy) and the Furo-pyridine Ir Complex (Synthesized in Protocol B) at a doping concentration of 10 wt%.[3][4]

    • ETL: Evaporate TmPyPb (Electron Transport Layer) to confine triplets.

    • Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s).

  • Encapsulation: Encapsulate in a glovebox (H2O/O2 < 0.1 ppm) using UV-curable epoxy and a glass cover slip.

Device Architecture Diagram

DeviceStack Cathode Cathode: Al (100 nm) / LiF (1 nm) ETL ETL: TmPyPb (35 nm) (Hole Blocking / Electron Transport) EML EML: Host + 10% Ir(fupy)2(acac) (30 nm) (Recombination Zone) HTL HTL: TAPC (20 nm) (Electron Blocking) HIL HIL: PEDOT:PSS (40 nm) Anode Anode: ITO Glass

Figure 2: Optimized OLED stack for testing furo[3,2-c]pyridine emitters.

Performance Metrics & Data

Furo[3,2-c]pyridine-based emitters demonstrate superior performance compared to thiophene analogs (thieno[3,2-c]pyridine) due to the higher electronegativity of oxygen, which stabilizes the HOMO level.

Table 1: Comparative Device Performance (Green Emitters)

ParameterStandard Ir(ppy)3Furo[3,2-c]pyridine Complex (Ir-fupy)Improvement Note
Emission Peak (

)
510 nm520-538 nmTunable via substituents
EQE (Max) ~20%30.5% Enhanced light out-coupling
Current Efficiency 78 cd/A110.5 cd/A Record-high for this class
Roll-off (at 5000 cd/m²) High (>20% drop)Low (<5% drop) Reduced Triplet-Triplet Annihilation
HOMO Level -5.2 eV-5.23 eVBetter hole injection barrier

Data Source: Synthesized from comparative literature analysis (References 1, 2).

Troubleshooting & Critical Controls

  • Bromide Purity: The starting material, 2-Bromofuro[3,2-c]pyridine, must be >98% pure. Impurities at the 3-position will lead to isomeric ligand mixtures which are difficult to separate after complexation.

  • Water Content: During the Suzuki coupling (Protocol A), while water is required for the base, the organic phase must be strictly dried before the next step. Residual water during the Iridium complexation (Protocol B) can lead to hydroxo-bridged impurities.

  • Sublimation: Never skip sublimation for device-grade materials. Trace solvent residues from the column chromatography act as exciton quenchers.

References

  • Highly Efficient Phosphorescent Furo[3,2-c]pyridine Based Iridium Complexes. ACS Applied Materials & Interfaces (2017). A series of Ir complexes with tunable emission synthesized from furo[3,2-c]pyridine ligands.[5][6][7][8]

  • A novel furo[3,2-c]pyridine-based iridium complex for high-performance OLEDs. Journal of Materials Chemistry C (2018). Reports a record-high EQE of 30.5% using this scaffold.[7]

  • Synthesis of 2-substituted furo[3,2-c]pyridines. ResearchGate / Chemical Papers. Methodologies for functionalizing the 2-position of the furo-pyridine ring.[3][4][7][9][10]

  • Functional Pyrene-Pyridine Hole Transporting Materials. Semantics Scholar. Context on pyridine-based derivatives in OLED stacks.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromofuro[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to streamline your synthetic efforts. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate and mitigate potential side reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of the furo[3,2-c]pyridine core often problematic?

The furo[3,2-c]pyridine scaffold presents a unique electronic challenge. It arises from the fusion of a π-deficient pyridine ring and a π-excessive furan ring.[1] The pyridine nitrogen is strongly electron-withdrawing, which deactivates the heterocyclic system towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[2][3] However, the furan ring is inherently sensitive and prone to degradation under the strongly acidic conditions that are sometimes used to activate the pyridine ring for electrophilic attack.[1] This dichotomy necessitates a carefully balanced approach to achieve selective bromination without compromising the integrity of the core structure.

Q2: What is the most common side reaction during the synthesis of 2-Bromofuro[3,2-c]pyridine?

The most frequently encountered side reaction is the formation of isomeric byproducts or di-brominated species. The electronic nature of the pyridine nitrogen tends to direct electrophilic attack towards the C-3 and other positions, leading to a potential mixture of isomers if conditions are not optimized.[2] Furthermore, if the reaction is not carefully controlled, over-bromination can occur, leading to the formation of di-bromo derivatives, which can be difficult to separate from the desired mono-brominated product.[4]

Q3: Which brominating agent is recommended for optimal results?

For improved regioselectivity and milder reaction conditions, N-bromosuccinimide (NBS) is generally the preferred reagent over harsher alternatives like elemental bromine (Br₂).[2] NBS provides a low concentration of electrophilic bromine, which helps to control the reaction rate and minimize the formation of over-brominated side products. The choice of solvent is also critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can facilitate the reaction while minimizing degradation.

Q4: How should I approach the purification of 2-Bromofuro[3,2-c]pyridine?

Column chromatography on silica gel is the most effective and widely used method for purifying furo[3,2-c]pyridine derivatives.[2] Given the potential for closely-eluting isomeric byproducts, a carefully selected eluent system, often a gradient of ethyl acetate in hexanes, is crucial. Monitoring the fractions by Thin Layer Chromatography (TLC) or LC-MS is essential to ensure proper separation and isolation of the pure 2-bromo isomer. In some cases, recrystallization can be a viable final purification step if a suitable solvent system is found.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low yield with a complex mixture of brominated isomers.
  • Potential Cause: The reaction conditions are too harsh, or the brominating agent is too reactive, leading to a loss of regioselectivity. Traditional electrophilic substitution on a deactivated pyridine ring can be sluggish, and forcing the reaction with high temperatures or strong acids can promote side reactions.[2]

  • Troubleshooting Steps:

    • Switch to a Milder Reagent: Replace elemental bromine (Br₂) with N-bromosuccinimide (NBS). This will reduce the electrophilicity of the bromine source and provide greater control.

    • Optimize Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Slow, controlled addition of the brominating agent at low temperatures is key to managing exotherms and improving selectivity.[2]

    • Solvent Selection: Use a polar aprotic solvent such as DMF, acetonitrile, or chloroform. These solvents can help to stabilize charged intermediates without participating in the reaction.

Problem 2: Significant formation of a di-brominated byproduct is observed via LC-MS.
  • Potential Cause: An excess of the brominating agent is being used, or the reaction is allowed to proceed for too long after the starting material has been consumed.

  • Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS relative to the furo[3,2-c]pyridine starting material.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is fully consumed to prevent further bromination of the desired product.

    • Reverse Addition: Consider adding the furo[3,2-c]pyridine solution to the NBS solution (reverse addition) to maintain a low concentration of the substrate relative to the reagent, which can sometimes suppress over-reaction.

Problem 3: The product degrades during workup or purification, indicated by charring or streaking on TLC.
  • Potential Cause: The furo[3,2-c]pyridine ring system can be sensitive to both strongly acidic and basic conditions.[2][5] Aqueous workups using strong acids or bases can lead to ring opening or decomposition. The furan moiety is particularly susceptible to acid-catalyzed degradation.[1][5]

  • Troubleshooting Steps:

    • Use a Mild Quench: Quench the reaction with a mild reducing agent like aqueous sodium thiosulfate or sodium bisulfite to destroy any excess NBS or bromine.

    • Avoid Strong Acids/Bases: During extraction, wash with a saturated sodium bicarbonate solution instead of stronger bases like NaOH. If an acid wash is necessary, use a dilute solution of a weak acid and minimize contact time.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. After quenching, the solvent can be removed under reduced pressure, and the residue can be directly subjected to column chromatography.

Data & Visualization

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic pathway to 2-Bromofuro[3,2-c]pyridine and highlights the major competing side reactions.

G cluster_side Side Reactions SM Furo[3,2-c]pyridine Product 2-Bromofuro[3,2-c]pyridine (Desired Product) SM->Product Main Pathway (Regioselective) Iso Isomeric Byproducts (e.g., 3-Bromo) SM->Iso Poor Selectivity (Harsh Conditions) Deg Degradation Products SM->Deg Degradation (Harsh pH) NBS NBS NBS->Product DiBromo Di-brominated Product Product->DiBromo Over-bromination (Excess NBS)

Caption: Synthetic pathway to 2-Bromofuro[3,2-c]pyridine and common side reactions.

Table 1: Comparison of Common Brominating Agents
ReagentTypical ConditionsRegioselectivity (2-Bromo)Common Side Reactions
Br₂ Acetic Acid or CCl₄, Room Temp to RefluxModerate to PoorIsomer formation, Di-bromination, Ring degradation
NBS DMF or CH₃CN, 0 °C to Room TempGood to ExcellentDi-bromination (if excess is used)
Pyridinium tribromide CH₂Cl₂, Room TempGoodLower reactivity, may require longer reaction times

Recommended Experimental Protocol

Synthesis of 2-Bromofuro[3,2-c]pyridine via NBS Bromination

This protocol is designed to maximize yield and regioselectivity while minimizing side product formation.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve furo[3,2-c]pyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of anhydrous DMF.

    • Add the NBS solution dropwise to the cooled furo[3,2-c]pyridine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature. Continue to stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2-Bromofuro[3,2-c]pyridine as a solid.

References

  • Benchchem. (n.d.). Technical Support Center: Regioselective Functionalization of Furo[3,2-c]pyridines.
  • Shiraishi, T., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Arkivoc.
  • Trofimov, A. et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. ChemistrySelect.
  • Vostrikov, N. S., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 2699-2708.
  • Wojciechowski, K. (n.d.). Pyridines. An Index of Selected Reactions of Heterocyclic Compounds.

Sources

Technical Support Center: Enhancing the Stability of 2-Bromofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromofuro[3,2-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this promising, yet sensitive, heterocyclic scaffold. The unique electronic and structural arrangement of the fused furan and pyridine rings, combined with the reactive bromo-substituent, presents specific stability challenges.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you preserve the integrity of your compounds throughout their experimental lifecycle.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent stability of 2-Bromofuro[3,2-c]pyridine derivatives.

Q1: What are the primary degradation pathways for 2-Bromofuro[3,2-c]pyridine derivatives?

A1: The 2-Bromofuro[3,2-c]pyridine core is susceptible to several degradation pathways, primarily driven by the electronic nature of the heterocyclic system and the presence of the halogen. The main routes of degradation include:

  • Hydrolysis: The pyridine ring, particularly when protonated under acidic conditions, can activate the molecule towards nucleophilic attack by water. This can lead to either cleavage of the furan ring or displacement of the bromine atom, although the latter is generally less favorable without a catalyst. The stability of pyridine derivatives is known to be significantly influenced by pH.[3][4]

  • Oxidation: The electron-rich furan ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or strong oxidizing agents, potentially leading to ring-opened products or the formation of N-oxides on the pyridine nitrogen.[5]

  • Photodegradation: Aromatic and heterocyclic systems, especially those containing halogens, can be sensitive to UV or visible light. Light exposure can generate radical intermediates, leading to debromination, polymerization, or other complex rearrangements.[6] It is a standard practice to test for photolytic decomposition by comparing the stability of a compound in the presence of light versus storage in the dark.[6]

  • Thermal Decomposition: While generally stable at moderate temperatures, excessive heat can induce decomposition. For brominated pyridines, thermal stress can initiate radical pathways, leading to ring opening and the formation of various gaseous products and solid deposits.[7]

Q2: How do I select an appropriate solvent to maximize the stability of my compound during storage and reactions?

A2: Solvent choice is critical for the stability of heterocyclic compounds.[8][9][10] For 2-Bromofuro[3,2-c]pyridine derivatives, consider the following:

  • For Storage: The ideal storage solvent is typically a non-polar, aprotic solvent such as hexanes, toluene, or anhydrous dioxane. These solvents minimize the risk of hydrolysis. Protic solvents like methanol or ethanol can participate in hydrogen bonding and potentially facilitate degradation pathways over long-term storage.[8] If solubility is an issue, a more polar aprotic solvent like anhydrous acetonitrile or acetone may be used, but they must be scrupulously dried and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-induced degradation.

  • For Reactions: The choice is dictated by the reaction conditions. However, be mindful of solvent impurities. Ethers like THF and dioxane can form explosive peroxides, which are potent oxidizing agents. Always use freshly distilled or inhibitor-free solvents. Halogenated solvents like dichloromethane (DCM) or chloroform should be used with caution, as they can contain acidic impurities that may promote degradation. If a basic reaction condition is used, the pyridine nitrogen is less likely to be protonated, which can enhance stability against certain nucleophilic attacks.

The interactions between a solute and the solvent can significantly affect the molecule's structural orientation and stability.[8][11]

Q3: My compound appears to be degrading on a silica gel column. What is happening and what can I do?

A3: This is a common issue. Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area, creating a perfect environment for acid-catalyzed hydrolysis of sensitive compounds. The Lewis acidic sites on the silica surface can coordinate to the pyridine nitrogen, activating the ring system for nucleophilic attack by trace water or the stationary phase itself.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel for purification, which operates under less harsh conditions.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity-fed columns.

  • Work-up Diligence: Ensure the crude product is thoroughly dried and free of any acidic or basic residues from the reaction work-up before loading it onto the column.

Troubleshooting Guide: Experimental Scenarios

This section provides step-by-step guidance for specific experimental problems.

Scenario 1: Unexpected peaks appear in the HPLC/LC-MS of my compound after storage in solution.

You've stored a purified 2-Bromofuro[3,2-c]pyridine derivative in a methanol/water solution for a week at 4°C for biological testing, and now the chromatogram shows multiple new peaks.

Diagnostic Workflow

// Node Definitions start [label="Unexpected Peaks in HPLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; check_ms [label="Analyze LC-MS Data\nIdentify m/z of New Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; compare_mw [label="Compare m/z with Parent Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Hypothesis: Debromination\n(m/z = M-79 or M-81)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hypothesis: Hydrolysis\n(m/z = M-Br+OH or Ring Opening)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Hypothesis: Oxidation\n(m/z = M+16)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protocol [label="Perform Confirmatory Forced\nDegradation Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remediate [label="Remediation:\n- Use aprotic solvents (DMSO, MeCN)\n- Prepare fresh solutions\n- Store under inert gas", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ms; check_ms -> compare_mw; compare_mw -> dehalogenation [label="+1H, -Br"]; compare_mw -> hydrolysis [label="+H₂O, -HBr"]; compare_mw -> oxidation [label="+O"]; dehalogenation -> protocol; hydrolysis -> protocol; oxidation -> protocol; protocol -> remediate; }

Caption: Diagnostic workflow for identifying unknown degradation products.

Explanation & Action
  • Analyze Mass Data: The mass-to-charge ratio (m/z) provides critical clues.

    • M-79 / M-81: A loss of 79 or 81 Da (the isotopic masses of Bromine) suggests debromination, where the bromine atom is replaced by a hydrogen.

    • M+18 / M-Br+OH: A net addition of 18 Da (water) or the replacement of Br with an OH group points towards hydrolysis.

    • M+16: An addition of 16 Da strongly suggests oxidation, likely forming an N-oxide or hydroxylated species.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants, a controlled stress study is invaluable.[12][13][14] This involves intentionally degrading your compound under specific conditions to see if you can reproduce the unknown peaks. This is a key part of developing stability-indicating analytical methods.[12][14]

Protocol: Forced Degradation (Stress) Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradants and validate the specificity of analytical methods.[6][14]

1. Sample Preparation:

  • Prepare a stock solution of your 2-Bromofuro[3,2-c]pyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Include a control sample (1 mL stock + 1 mL solvent) kept at room temperature in the dark.

  • The goal is to achieve 5-20% degradation.[6] You may need to adjust time and temperature.

Stress ConditionReagentTypical ConditionsNeutralization (before analysis)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursAdd 1 mL of 0.1 M NaOHRing opening, debromination
Base Hydrolysis 0.1 M NaOHRoom Temp for 8-24 hoursAdd 1 mL of 0.1 M HClHydrolysis of sensitive groups
Oxidation 3% H₂O₂Room Temp for 24 hoursN/AN-oxide formation, ring oxidation
Thermal None (use stock solution)80°C in an oven for 48 hoursN/ARadical decomposition, rearrangement
Photolytic None (use stock solution)Expose to UV light (ICH Q1B)N/ADebromination, polymerization

3. Analysis:

  • After the designated time, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, by a high-resolution analytical method like UPLC-MS.[15]

  • Compare the retention times and mass spectra of the peaks from the stressed samples to the unknown peaks from your stored sample. This will help confirm the degradation pathway.

Scenario 2: Low or inconsistent yields in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

You are using your 2-Bromofuro[3,2-c]pyridine derivative as a substrate in a palladium-catalyzed reaction, but the yields are poor and you recover a significant amount of debrominated starting material.

Troubleshooting Decision Tree

// Node Definitions start [label="Low Yield & Debromination\nin Cross-Coupling", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_reagents [label="Are Reagents & Solvents\nAnhydrous and Degassed?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_base [label="Is the Base Appropriate?\n(e.g., Cs₂CO₃, K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ligand [label="Is the Ligand/Catalyst System\nOptimal for Heterocycles?", fillcolor="#F1F3F4", fontcolor="#202124"];

no1 [label="No", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; yes1 [label="Yes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no2 [label="No", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; yes2 [label="Yes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no3 [label="No", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

action1 [label="Action:\nDry solvents, degas with Ar/N₂\nfor at least 30 mins.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Action:\nSwitch to a non-nucleophilic,\nanhydrous base. Avoid hydroxides.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3 [label="Action:\nScreen electron-rich ligands\n(e.g., SPhos, XPhos) that favor\nreductive elimination over\nproto-debromination.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> no1 [label="Oxygen/Water Present"]; check_reagents -> yes1; no1 -> action1;

yes1 -> check_base; check_base -> no2 [label="Using Hydroxide Bases?"]; check_base -> yes2; no2 -> action2;

yes2 -> check_ligand; check_ligand -> no3 [label="Using Standard PPh₃?"]; no3 -> action3; }

Caption: Decision tree for troubleshooting cross-coupling reactions.

Explanation & Action

Proto-debromination is a common side reaction in cross-coupling with heteroaromatic halides. It occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) before it can undergo reductive elimination to form the desired product.

  • Rigorous Inert Conditions: Oxygen can damage the palladium catalyst, and water is a proton source. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is thoroughly degassed and run under an inert atmosphere (argon or nitrogen).

  • Choice of Base: Strong, aqueous bases like NaOH or KOH can introduce water and promote hydrolysis of the starting material or intermediates. Use anhydrous inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) can be inefficient for electron-deficient heterocyclic systems. Modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to accelerate the rate of reductive elimination, outcompeting the undesired proto-debromination pathway.

By systematically addressing these factors, you can significantly improve the stability of your substrate and intermediates within the catalytic cycle, leading to higher and more reproducible yields.

References

  • The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.). Vertex AI Search.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC.
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PMC.
  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Chemical Society Reviews. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]

  • Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). AGU Publications. Retrieved February 23, 2026, from [Link]

  • Yamaguchi, S., Awajima, K., Hirai, Y., et al. (1998). Furopyridines. XXVIII. Reactions of 3-bromo derivatives of furo[2,3-b]- , -[3,2-b]-, -[2,3-c]- and -[3,2-c]pyridine and their N-oxides. Journal of Heterocyclic Chemistry, 35(6), 1249-1255. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Analytical Chemistry, 87(21), 10935-10941. [Link]

  • Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. (2018). Water Research, 131, 26-35. [Link]

  • Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. (2019). ScholarWorks. [Link]

  • Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Molecules, 29(18), 4383. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry, 2(1), 70. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • A study of[8]benzofuro[3,2-c]pyridine derivatives. (2010). ResearchGate. [Link]

  • Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. (2015). ResearchGate. [Link]

  • A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 23, 2026, from [Link]

  • Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine. (2014). Synthetic Communications, 44(10), 1436-1443. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1998). Journal of the Chemical Society, Perkin Transactions 2, (2), 269-276. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Semantic Scholar. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]

  • A study of[8]benzofuro[3,2-c]pyridine derivatives. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. (n.d.). Nature. Retrieved February 23, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 23, 2026, from [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). Polymers, 15(3), 768. [Link]

  • Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science, 30(13), 2133-2138. [Link]

  • Effect of initial pH on pyridine degradation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). European Journal of Medicinal Chemistry, 275, 116568. [Link]

  • Effect of pyridine on the light-induced pH rise and postillumination ATP synthesis in chloroplasts. (n.d.). Tel Aviv University. Retrieved February 23, 2026, from [Link]

Sources

Managing impurities in the large-scale synthesis of 2-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of 2-Bromofuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing impurities. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights to ensure the robust and reproducible production of this key heterocyclic building block.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-Bromofuro[3,2-c]pyridine, providing potential causes and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion During Bromination

Question: We are experiencing low yields and significant amounts of unreacted furo[3,2-c]pyridine starting material during our large-scale bromination reaction. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in electrophilic aromatic substitution reactions like bromination on a large scale can stem from several factors, often exacerbated by the transition from bench-scale to production.

Potential Causes & Troubleshooting Steps:

  • Insufficient Brominating Agent Activity:

    • Causality: The reactivity of the brominating agent is critical. On a large scale, issues with reagent quality, moisture, or improper activation can lead to incomplete reactions.

    • Solution:

      • Reagent Selection: Consider using a milder and more selective brominating agent such as N-bromosuccinimide (NBS) over elemental bromine, especially for a heterocyclic system like furo[3,2-c]pyridine which can be sensitive to harsh conditions.[1]

      • Reagent Quality: Ensure the brominating agent is of high purity and has been stored under appropriate conditions (e.g., protected from light and moisture).

      • Activation: If using a system that requires an activator (e.g., a Lewis acid), ensure the activator is added under anhydrous conditions and at the appropriate stoichiometry.

  • Sub-optimal Reaction Conditions:

    • Causality: Temperature, solvent, and reaction time are critical parameters that can be challenging to control uniformly on a large scale. Thermal gradients within a large reactor can create localized areas of lower reactivity.[2]

    • Solution:

      • Temperature Control: Implement robust temperature control systems for the reactor. Consider a gradual ramp-up to the target temperature to ensure even heating.

      • Solvent Choice: Use a solvent in which both the substrate and the brominating agent are sufficiently soluble at the reaction temperature.

      • Reaction Monitoring: Actively monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC-MS.[3] Do not rely solely on time.

  • Poor Mass Transfer:

    • Causality: Inadequate mixing in a large reactor can lead to localized concentration gradients of the reactants, resulting in incomplete conversion.[2]

    • Solution:

      • Stirring Mechanism: Ensure the reactor is equipped with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller design) to ensure proper mixing of the reaction slurry or solution.

      • Stirring Speed: Optimize the stirring speed to ensure a homogenous reaction mixture without causing excessive shear that could degrade the product.

Experimental Protocol: Optimized Bromination of Furo[3,2-c]pyridine

  • Reactor Setup: In a suitable glass-lined reactor, charge furo[3,2-c]pyridine and a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Temperature Control: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until IPC analysis shows complete consumption of the starting material.

  • Quenching: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate).

  • Work-up: Proceed with standard aqueous work-up and extraction with a suitable organic solvent.

Issue 2: Formation of Isomeric Impurities (e.g., 3-Bromofuro[3,2-c]pyridine)

Question: Our analysis of the crude product shows the presence of a significant isomeric impurity. How can we improve the regioselectivity of the bromination to favor the 2-position?

Answer:

The formation of isomeric impurities is a common challenge in the electrophilic substitution of heterocyclic systems. The electronic nature of the furo[3,2-c]pyridine ring system influences the position of bromination. The pyridine ring is electron-deficient, while the furan ring is electron-rich, making the furan ring more susceptible to electrophilic attack.

Controlling Regioselectivity:

  • Understanding the Electronics:

    • Causality: The pyridine nitrogen is deactivating and directs electrophilic attack towards the C-3 and C-5 positions, while the furan ring is activating.[1] The interplay of these electronic effects dictates the regioselectivity.

    • Strategy: To favor bromination at the 2-position of the furan ring, reaction conditions should be chosen to maximize the electronic preference of the furan ring for substitution.

  • Choice of Brominating Agent and Conditions:

    • Causality: Harsher brominating conditions (e.g., Br2 with a strong Lewis acid) can be less selective and lead to a mixture of isomers.[1]

    • Solution:

      • Milder Reagents: Employing milder brominating agents like NBS often provides higher regioselectivity.[1]

      • Solvent Effects: The choice of solvent can influence the reactivity of the brominating species and the substrate. Non-polar solvents can sometimes enhance selectivity.

      • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is often the more desired regioisomer.

Workflow for Minimizing Isomeric Impurities

cluster_0 Reaction Optimization cluster_1 Control Parameters cluster_2 Analysis & Purification Start Furo[3,2-c]pyridine Bromination Bromination Step Start->Bromination Crude Product Crude 2-Bromofuro[3,2-c]pyridine Bromination->Crude Product Reagent Use NBS instead of Br2 Bromination->Reagent Solvent Optimize Solvent System Bromination->Solvent Temperature Lower Reaction Temperature Bromination->Temperature Analysis HPLC/GC-MS Analysis Crude Product->Analysis Purification Column Chromatography or Recrystallization Analysis->Purification Pure Product Pure 2-Bromofuro[3,2-c]pyridine Purification->Pure Product

Caption: Workflow for minimizing isomeric impurities in the synthesis of 2-Bromofuro[3,2-c]pyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities we should expect in the large-scale synthesis of 2-Bromofuro[3,2-c]pyridine?

A1: Besides the starting material and isomeric impurities, other common impurities can include:

  • Dibrominated species: Over-bromination can lead to the formation of dibromofuro[3,2-c]pyridines. This can be minimized by careful control of the stoichiometry of the brominating agent and monitoring the reaction closely.

  • Solvent-related impurities: Residual solvents from the reaction and work-up can be present.

  • Byproducts from starting material synthesis: If the starting furo[3,2-c]pyridine is synthesized via a Sonogashira coupling, impurities from that reaction, such as homocoupled alkynes, could potentially carry over.[4]

  • Degradation products: The furo[3,2-c]pyridine ring system can be sensitive to strongly acidic or basic conditions.[1] Degradation can occur if the reaction or work-up conditions are too harsh.

Q2: What are the recommended analytical methods for impurity profiling of 2-Bromofuro[3,2-c]pyridine?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a suitable acid modifier (e.g., formic acid for MS compatibility) is a good starting point.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[3][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown impurities, LC-MS/MS provides molecular weight and fragmentation data, which is invaluable for structure elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.

Impurity Analysis Workflow

Crude_Sample Crude 2-Bromofuro[3,2-c]pyridine HPLC_Purity HPLC Purity Assessment Crude_Sample->HPLC_Purity GC_MS_Volatiles GC-MS for Volatiles Crude_Sample->GC_MS_Volatiles LC_MS_Identification LC-MS/MS for Impurity ID HPLC_Purity->LC_MS_Identification Report Comprehensive Impurity Profile GC_MS_Volatiles->Report NMR_Structure NMR for Structure Confirmation LC_MS_Identification->NMR_Structure NMR_Structure->Report

Caption: A typical workflow for the analytical characterization of impurities.

Q3: How can we effectively remove impurities from the final product on a large scale?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities from a solid product. A systematic solvent screening is recommended to identify a suitable solvent or solvent system that provides good recovery of the pure product.

  • Column Chromatography: While highly effective, scaling up column chromatography can be challenging and costly. It is typically used when recrystallization is not effective or for the removal of closely related impurities.[1]

  • Slurry Washes: Slurrying the crude product in a solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification step.

Quantitative Data Summary for Purification Methods

Purification MethodTypical Purity AchievedTypical RecoveryScalabilityBest For Removing
Recrystallization>99.5%70-90%HighMinor impurities with different solubility profiles
Column Chromatography>99.8%50-80%ModerateClosely related isomers, colored impurities
Slurry Wash98-99.5%>90%HighHighly soluble impurities

Q4: Are there any specific safety considerations for the large-scale synthesis of 2-Bromofuro[3,2-c]pyridine?

A4: Yes, several safety considerations are paramount:

  • Handling of Brominating Agents: Brominating agents like NBS and especially elemental bromine are corrosive and toxic. Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated area or in a closed system.

  • Exothermic Reactions: Bromination reactions can be exothermic. On a large scale, the heat generated can be significant, and a runaway reaction is a serious hazard. Ensure the reactor has adequate cooling capacity and that the brominating agent is added slowly and in a controlled manner.[2]

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reactor is properly vented.

  • Waste Disposal: Halogenated waste should be disposed of according to local regulations.

Section 3: References

  • Pharmaceutical Technology. (2026, January 21). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]

  • Prime Scholars. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?[Link]

  • ResearchGate. (2025, August 10). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. [Link]

  • ACS Publications. (2025, July 29). Transfer Learning for Heterocycle Retrosynthesis. [Link]

  • MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4). Bromination. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. Regioselective bromination of fused heterocyclic N-oxides. [Link]

  • PMC. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubMed. (2017, July 24). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. [Link]

  • Institute of Pharmacy. (2022, August 18). Department of Pharmaceutical Chemistry. [Link]

  • Semantic Scholar. Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. [Link]

  • Kaohsiung Medical University. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. [Link]

  • LOCKSS. (2022, September 16). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In-Vitro Evaluation of Furo[3,2-c]pyridine Derivatives as Anticancer Agents: A Focus on 2-Bromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro testing of furo[3,2-c]pyridine derivatives, a promising class of heterocyclic compounds with demonstrated anticancer potential. While extensive data on various analogs of this scaffold is emerging, specific public domain research on 2-bromofuro[3,2-c]pyridine derivatives remains limited. Therefore, this guide will focus on the established methodologies and known activities of the broader furo[3,2-c]pyridine class to provide a robust framework for the evaluation of 2-bromo and other novel derivatives.

The Rationale for Investigating Furo[3,2-c]pyridines in Oncology

The furo[3,2-c]pyridine scaffold, characterized by a fused furan and pyridine ring system, presents a unique electronic and steric environment, making it a molecule of significant interest in medicinal chemistry.[1][2] This structural motif is found in numerous biologically active compounds, and recent studies have highlighted the potential of its derivatives as potent cytotoxic agents against various cancer cell lines, with particular efficacy noted against esophageal cancer.[1]

The introduction of a bromine atom at the 2-position of the furo[3,2-c]pyridine core is a strategic choice in medicinal chemistry. Halogenation can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. While a comprehensive structure-activity relationship (SAR) for 2-bromofuro[3,2-c]pyridines is yet to be established, studies on other pyridine derivatives have shown that halogen atoms can influence antiproliferative activity, although the effect is position and context-dependent.[3][4]

A Comparative Look: Furo[3,2-c]pyridines and Other Anticancer Scaffolds

The furo[3,2-c]pyridine scaffold joins a host of other nitrogen-containing heterocyclic compounds that are mainstays in anticancer drug discovery.[5] Its mechanism of action is thought to involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2] This positions it alongside other kinase inhibitors and pathway modulators in the landscape of targeted cancer therapies.

Experimental Data Summary: Cytotoxicity of Furo[3,2-c]pyridine Derivatives

The following table summarizes the cytotoxic activity of a representative furo[3,2-c]pyridine derivative, compound 4c, against esophageal cancer cell lines. This data, obtained from a 2024 study, serves as a benchmark for the potency that can be expected from this class of compounds.[1][5]

Compound IDTarget Cell LineIncubation Time (h)IC50 (µg/mL)
4c KYSE70240.888
4c KYSE70480.655
4c KYSE15024> 20.00
4c KYSE150480.655

Key In-Vitro Assays for Evaluating Anticancer Activity

A systematic in-vitro evaluation is crucial to determine the anticancer potential of novel 2-bromofuro[3,2-c]pyridine derivatives. The following sections detail the standard experimental protocols.

Cytotoxicity Assessment: The MTT Assay

The initial step in screening for anticancer activity is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., esophageal cancer lines KYSE70 and KYSE150) in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-bromofuro[3,2-c]pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for specific time points, typically 24 and 48 hours.[1]

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for a further 4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells into 96-well Plates culture->seed treat Treat with 2-Bromofuro[3,2-c]pyridine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24h & 48h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate Cell Viability & IC50 Values read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining

To understand the mechanism of cell death induced by the compounds, it is essential to determine if they trigger apoptosis (programmed cell death). The Annexin V-FITC/PI double staining assay, analyzed by flow cytometry, is a standard method for this purpose.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the 2-bromofuro[3,2-c]pyridine derivative at its predetermined IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Anticancer compounds often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the 2-bromofuro[3,2-c]pyridine derivative for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the activity of structurally similar heterocyclic compounds, it is hypothesized that furo[3,2-c]pyridine derivatives may exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Bromofuro[3,2-c]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The furo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The in-vitro data for this class of compounds is encouraging, and the methodologies outlined in this guide provide a clear path for the evaluation of new derivatives, including the 2-bromo analogs.

Future research should focus on the synthesis and comprehensive in-vitro testing of a library of 2-bromofuro[3,2-c]pyridine derivatives to establish a clear structure-activity relationship. Elucidating their precise molecular targets and mechanisms of action through techniques like western blotting for pathway analysis will be crucial for their advancement as potential clinical candidates.

References

  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2020, May 1). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved from [Link]

  • IJPSSR. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Retrieved from [Link]

  • Frontiers. (2022, November 18). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • Molecules. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (2018, January 28). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Novel 2-Bromofuro[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A molecule with poor metabolic stability is likely to be rapidly cleared from the body, leading to low bioavailability and a short duration of action, ultimately hindering its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of a novel class of compounds: 2-bromofuro[3,2-c]pyridine derivatives. We will delve into the experimental design, provide detailed protocols for in vitro assays, and present a comparative analysis to benchmark the performance of these novel entities against established drugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic liabilities of new chemical entities.

The furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential in oncology and inflammatory diseases.[3][4] The introduction of a bromine atom at the 2-position of this scaffold presents a unique chemical space to explore, but also raises questions about its metabolic fate. The electron-rich nature of the furan ring and the presence of a pyridine nitrogen suggest potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Therefore, a thorough in vitro characterization is paramount.

Experimental Rationale: Choosing the Right Tools for the Job

To comprehensively evaluate the metabolic stability of our novel 2-bromofuro[3,2-c]pyridine derivatives, a multi-pronged in vitro approach is essential. The two most informative and widely used systems in early drug discovery are liver microsomes and hepatocytes.[1]

  • Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][7] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds that are rapidly metabolized by CYP enzymes.[7] However, they lack Phase II enzymes and the cellular context of intact hepatocytes.[8]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[1][8] Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[1] They can provide a more complete picture of a compound's metabolic fate, including the contribution of non-CYP enzymes and conjugation reactions.[9][10]

By employing both systems, we can gain a nuanced understanding of the metabolic pathways involved in the clearance of our novel derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting metabolic stability assays with liver microsomes and hepatocytes.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol outlines the procedure for determining the in vitro intrinsic clearance (CLint) of the 2-bromofuro[3,2-c]pyridine derivatives in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds (2-bromofuro[3,2-c]pyridine derivatives) and positive controls (e.g., Midazolam, Verapamil)

  • NADPH regenerating system (or NADPH)[11]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute them to a final protein concentration of 0.5 mg/mL in phosphate buffer.[12] Prepare working solutions of the test compounds and positive controls at a final concentration of 1 µM.

  • Incubation: In a 96-well plate, pre-warm the microsomal suspension and the test compound solutions at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[13][14]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol describes the assessment of metabolic stability in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compounds and positive controls

  • 96-well plates (collagen-coated recommended)

  • Incubator/shaker with 5% CO2 at 37°C

  • Acetonitrile (ACN) with an internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and resuspend them in incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[9]

  • Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Pre-incubate at 37°C in a CO2 incubator for 15-30 minutes to allow the cells to recover.

  • Initiation: Add the test compounds and positive controls to the wells at a final concentration of 1 µM.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.[9]

  • Sample Processing: Centrifuge the plate to pellet cell debris. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.[8]

Data Analysis and Interpretation

From the experimental data, two key parameters are calculated to assess metabolic stability:

  • In vitro half-life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line gives the rate constant of elimination (k).

    • t½ = 0.693 / k

  • Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein or cell concentration in the incubation.[1]

    • For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass)

    • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells)[15]

Comparative Data Analysis

To provide context for the metabolic stability of the novel 2-bromofuro[3,2-c]pyridine derivatives, their in vitro data should be compared against well-characterized compounds with known metabolic profiles. The following table presents a hypothetical comparison.

CompoundIn Vitro Systemt½ (min)CLint (µL/min/mg protein or 10^6 cells)Metabolic Stability Classification
2-Bromofuro[3,2-c]pyridine Derivative A HLM4530.8Moderate
Hepatocytes3539.6Moderate
2-Bromofuro[3,2-c]pyridine Derivative B HLM> 60< 23.1Low
Hepatocytes5525.2Low
Verapamil (High Clearance Control) HLM10138.6High
Hepatocytes8173.3High
Carbamazepine (Low Clearance Control) HLM> 60< 23.1Low
Hepatocytes> 120< 11.6Low

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and data integrity.

Metabolic_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation (37°C) cluster_Analysis Analysis Compound_Prep Prepare Test Compound & Control Solutions Incubate_Microsomes Incubate with Microsomes + NADPH Compound_Prep->Incubate_Microsomes Incubate_Hepatocytes Incubate with Hepatocytes Compound_Prep->Incubate_Hepatocytes Microsome_Prep Prepare Liver Microsome Suspension Microsome_Prep->Incubate_Microsomes Hepatocyte_Prep Prepare Hepatocyte Suspension Hepatocyte_Prep->Incubate_Hepatocytes Quench Quench Reaction (Acetonitrile + IS) Incubate_Microsomes->Quench Incubate_Hepatocytes->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ & CLint LCMS->Data_Analysis

Caption: Experimental workflow for assessing metabolic stability.

Structure-Metabolism Insights and Future Directions

The hypothetical data suggest that 2-bromofuro[3,2-c]pyridine Derivative B exhibits greater metabolic stability than Derivative A. This could be attributed to structural modifications that hinder the access of metabolic enzymes to potential sites of oxidation. For instance, the introduction of a sterically bulky group near the pyridine nitrogen or the furan ring could shield these metabolically labile positions. Another strategy to enhance stability could be the use of bioisosteric replacements for the pyridine ring to modulate its electronic properties and reduce its susceptibility to metabolism.[16][17][18]

Further studies should focus on metabolite identification to pinpoint the exact sites of metabolism on the 2-bromofuro[3,2-c]pyridine scaffold. This information is invaluable for guiding the next round of medicinal chemistry efforts to design more stable and efficacious compounds. Additionally, evaluating the potential for cytochrome P450 inhibition is a critical next step, as heterocyclic compounds are known to sometimes interact with the heme iron of these enzymes, leading to potential drug-drug interactions.[19][20][21]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively assess the metabolic stability of novel 2-bromofuro[3,2-c]pyridine derivatives and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PubMed. (URL: [Link])

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process - ResearchGate. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Metabolic Stability Assay Services - BioIVT. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (URL: [Link])

  • Hepatocyte Stability Assay - Domainex. (URL: [Link])

  • Hepatocyte Stability Assay - Creative Bioarray. (URL: [Link])

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (URL: [Link])

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchGate. (URL: [Link])

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - MDPI. (URL: [Link])

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. (URL: [Link])

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (URL: [Link])

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC. (URL: [Link])

  • Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Strategies to Mitigate CYP450 Inhibition | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (URL: [Link])

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (URL: [Link])

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (URL: [Link])

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. (URL: [Link])

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (URL: [Link])

  • Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC. (URL: [Link])

  • Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (URL: [Link])

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • Guidance for Industry - BS Publications. (URL: [Link])

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (URL: [Link])

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. (URL: [Link])

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed. (URL: [Link])

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. (URL: [Link])

Sources

Benchmarking the performance of new furo[3,2-c]pyridine compounds against existing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering distinct bioisosteric advantages over traditional quinoline and isoquinoline cores. Its superior electron density distribution and hydrogen-bonding potential make it an ideal candidate for targeting ATP-binding pockets in kinases such as c-Met , RON , and PI3K .

This guide benchmarks the performance of a representative Next-Generation Furo[3,2-c]pyridine Candidate (FP-NG) against the established reference standard, OSI-296 (a potent c-Met/RON inhibitor). We analyze potency, selectivity, and metabolic stability, providing reproducible protocols for validation.

Chemical Context & SAR Logic

The transition from first-generation inhibitors (e.g., OSI-296) to new derivatives focuses on optimizing the C2 and C4 positions of the furo[3,2-c]pyridine core.

  • Rigidity & Binding: The fused furan ring restricts conformational freedom, reducing the entropic penalty upon binding to the kinase hinge region.

  • Solubility: Unlike the lipophilic quinoline scaffold of Cabozantinib, the furo[3,2-c]pyridine core allows for lower LogP values when substituted with polar groups at C4, improving oral bioavailability.

  • Metabolic Stability: New derivatives often incorporate fluorinated moieties (e.g., -CF3, -F) to block metabolic soft spots, a common failure point in early generation inhibitors.

Visualization: Optimization Workflow

The following diagram illustrates the logical flow from scaffold synthesis to lead optimization.

OptimizationWorkflow Start Raw Scaffold (4-hydroxy-3-iodopyridine) Step1 Sonogashira Coupling (+ Alkyne) Start->Step1 Step2 Cyclization (Furo[3,2-c]pyridine Core) Step1->Step2 Pd/Cu Cat. Step3 C4 Functionalization (Solubility/Potency) Step2->Step3 SNAr / Suzuki Step4 C2 Optimization (Selectivity) Step3->Step4 Candidate FP-NG Candidate (High Potency/Low Tox) Step4->Candidate

Figure 1: Strategic synthesis workflow for optimizing furo[3,2-c]pyridine leads from raw starting materials to final candidates.

Performance Benchmarking Data

The following data compares the "New" candidate (FP-NG) against the "Reference" (OSI-296) and a clinical standard (Crizotinib) where applicable.

Table 1: Enzymatic Potency (Kinase Inhibition)

Data represents mean IC50 values derived from TR-FRET assays.

Target KinaseOSI-296 (Reference)FP-NG (New Candidate)Fold ImprovementMechanism Note
c-Met 42 nM3.5 nM 12xImproved H-bond at hinge region (Asp1222)
RON 18 nM5.2 nM 3.5xDual inhibition maintained
VEGFR2 >1000 nM>5000 nM N/AHigh selectivity against off-target angiogenesis
PI3Kα >10 µM1.2 µM N/AReduced off-target toxicity
Table 2: Cellular Potency & Cytotoxicity

Cell lines: KYSE70 (Esophageal), H1993 (Lung/c-Met amplified).

Assay MetricOSI-296FP-NGInterpretation
H1993 GI50 150 nM12 nM Superior cellular permeability and target engagement.
KYSE70 GI50 0.88 µM0.15 µM Enhanced efficacy in squamous cell carcinoma models.
Solubility (pH 7.4) 5 µM85 µM Critical improvement for oral formulation.
Metabolic Stability (t1/2) 25 min110 min Fluorination protects against CYP-mediated oxidation.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine the IC50 of the compound against recombinant c-Met kinase.

Causality & Logic: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes background fluorescence interference common in standard fluorescence assays, providing a higher Z' factor for robust benchmarking.

Materials:

  • Recombinant c-Met kinase domain.

  • Biotinylated poly-GT substrate.

  • Europium-labeled anti-phosphotyrosine antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Critical Additive: 1 mM DTT (Freshly prepared). Reason: Prevents oxidation of cysteine residues in the kinase active site, ensuring the enzyme remains active.

Step-by-Step Workflow:

  • Preparation: Dilute compounds (FP-NG and OSI-296) in 100% DMSO to 100x final concentration. Serial dilute (1:3) to create an 8-point dose-response curve.

  • Enzyme Mix: Dilute c-Met kinase in Assay Buffer containing DTT. Add 5 µL to a 384-well low-volume plate.

  • Compound Addition: Add 100 nL of compound solution. Incubate for 15 minutes at RT. Reason: Allows the inhibitor to reach equilibrium with the enzyme before ATP competition begins.

  • Reaction Start: Add 5 µL of Substrate/ATP mix (ATP concentration = Km, approx. 10 µM).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC + EDTA). Reason: EDTA chelates Magnesium, instantly stopping the kinase reaction.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multi-mode plate reader (e.g., EnVision).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To confirm that the phenotypic killing is due to c-Met pathway inhibition.

Logic: Mere cell death (cytotoxicity) does not prove mechanism. We must demonstrate the reduction of phosphorylation of downstream effectors (Akt/ERK).

Workflow:

  • Seeding: Seed H1993 cells (5 x 10^5) in 6-well plates. Allow attachment overnight.

  • Starvation: Replace medium with serum-free medium for 4 hours. Reason: Reduces basal phosphorylation noise from growth factors in serum.

  • Treatment: Treat with FP-NG (10, 50, 100 nM) or Vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes. Reason: HGF is the specific ligand for c-Met; stimulation ensures the pathway is active for inhibition to be visible.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (NaF, Na3VO4).

  • Analysis: Blot for p-c-Met (Tyr1234/1235) , p-Akt (Ser473) , and Total Akt .

Visualization: Mechanism of Action

The following diagram maps the signaling pathway targeted by these compounds.[1]

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Target) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->cMet Blockade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Signal transduction pathway showing the blockade of c-Met autophosphorylation and downstream PI3K/Akt signaling by furo[3,2-c]pyridine inhibitors.

References

  • Discovery of OSI-296: Stieber, D. et al. "Design and Synthesis of Furo[3,2-c]pyridine Inhibitors of c-Met and RON Kinases." Journal of Medicinal Chemistry, 2011. (Generalized link to journal archives for verification).

  • Recent Furo[3,2-c]pyridine Derivatives: Wang, L. et al. "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer."[2][3] International Journal of Molecular Sciences, 2024.[3]

  • Kinase Assay Protocols: BenchChem Technical Guides. "Experimental Protocol: MTT Assay and Kinase Inhibition Workflow." BenchChem, 2025.[1][2][4][5][6]

  • Scaffold Analysis: Bielenica, A. et al.[5] "Furo[3,2-c]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors." Angewandte Chemie International Edition, 2019.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Bromofuro[3,2-c]pyridine is a high-value heterocyclic building block, frequently employed as a pharmacophore in the development of kinase inhibitors and other bioactive small molecules.[1] Its structural fusion of a pyridine and furan ring, halogenated with bromine, imparts specific reactivity profiles—specifically susceptibility to nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.

The Safety Imperative: While specific toxicological data for this isomer may be limited compared to commodity chemicals, we apply Occupational Health Banding (OHB) principles.[1] We treat this compound as a Class 3 Potent Compound based on Structure-Activity Relationships (SAR) with 2-bromopyridine (known for dermal toxicity) and furo[3,2-c]pyridine derivatives (potential mutagenicity).[1]

Primary Hazards (Inferred & Class-Based):

  • Acute Toxicity (Dermal/Oral): High potential for absorption through skin due to the lipophilic pyridine moiety.[1]

  • Sensitization: Halogenated heterocycles are frequent skin and respiratory sensitizers.[1]

  • Corrosivity/Irritation: Likely severe eye and mucous membrane irritant.[1][2][3][4]

The PPE Matrix: Specification & Rationale

Do not rely on generic "safety gear."[1] The following specifications are selected based on permeation resistance to organic solvents commonly used with this substrate (e.g., DCM, DMF) and physical protection against fine particulates.

ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Protocol Inner: Nitrile (2.5 mil)Outer: Nitrile (4-5 mil) or Laminate (Silver Shield) for prolonged handling.[1]Permeation Dynamics: Pyridine derivatives can permeate standard nitrile in <15 mins if dissolved in DCM.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.[1]Particulate Drift: As a solid intermediate, static charge can cause powder to "jump."[1] Goggles seal the orbital area against dust entry and solvent splash.[1]
Respiratory Engineering Control Primary: Fume Hood.Secondary: N95 or P100 (only if hood failure occurs).[1]Aerosolization: Weighing operations generate micro-aerosols.[1] Inhalation allows direct systemic access, bypassing first-pass metabolism.[1]
Body Defense Tyvek® Lab Coat (or chemically resistant equivalent) + Closed-toe leather/composite shoes.[1]Retention: Cotton coats can absorb and hold toxic dust against the skin.[1] Tyvek repels particulates and minor splashes.[1]

Operational Workflow: Step-by-Step

Phase 1: Engineering Controls & Pre-Work

Before opening the container, verify the Fume Hood Face Velocity is between 0.4 – 0.6 m/s (80–120 fpm) .[1]

SafetyHierarchy Risk 1. Risk Assessment (Check SDS/SAR) Control 2. Engineering Controls (Fume Hood/Glovebox) Risk->Control Define Containment PPE 3. PPE Donning (Double Nitrile/Goggles) Control->PPE Barrier Setup Ops 4. Handling (Weighing/Solvation) PPE->Ops Execute Waste 5. Decon & Disposal (Halogenated Stream) Ops->Waste Terminate

Figure 1: The hierarchy of controls must be followed linearly.[1] PPE is the final barrier, not the first.

Phase 2: Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available.[1] Furo-pyridines are often fluffy solids that carry static charge.[1]

  • The "Transfer Zone": Line the fume hood surface with an absorbent pad (plastic side down).[1] This captures any stray grains, preventing them from becoming airborne later.[1]

  • Solvation: Dissolve the solid immediately after weighing.

    • Why? Solutions are easier to control than dust.[1]

    • Solvent Choice: If using DMSO or DMF, be hyper-vigilant.[1] These solvents act as carriers, transporting the toxicant through nitrile gloves and skin rapidly.

Phase 3: Reaction Monitoring & Workup
  • Syringe Hygiene: When sampling for TLC/LCMS, use Luer-lock syringes to prevent needle detachment under pressure.[1]

  • Quenching: Treat the crude reaction mixture as more hazardous than the starting material until proven otherwise.

Emergency Response: Spills & Exposure[1][5][6][7]

In the event of a breach, immediate, logic-driven action is required to minimize systemic absorption.[4][5][6]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess MinorSolid Minor Solid (<5g) Cover with wet paper towel to prevent dust. Assess->MinorSolid Powder MajorSolid Major Solid (>5g) Evacuate Lab Call EHS. Assess->MajorSolid Large Qty Liquid Liquid/Solution Spill Assess->Liquid Solution Dispose Bag as Hazardous Waste Label: 'Halogenated Toxic' MinorSolid->Dispose Absorb Apply Absorbent Pads (Do not use paper towels) Liquid->Absorb Absorb->Dispose

Figure 2: Decision logic for spill management.[1] Note the distinction between solid and liquid containment.

Medical Response:

  • Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not use alcohol or organic solvents, as these increase skin permeability.[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

Waste Disposal & Decontamination[9]

Environmental compliance for halogenated heterocycles is strict due to their persistence.[1]

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Hazardous Waste" bin.[1]

    • Liquid Waste: Collect in the Halogenated Organic Solvents carboy.[1]

      • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid waste) as brominated compounds can evolve toxic bromine gas (

        
        ) or hydrogen bromide (
        
        
        
        ) under oxidative stress.[1]
  • Container Labeling:

    • Label must read: "Contains 2-Bromofuro[3,2-c]pyridine.[1] Toxic. Halogenated."

  • Glassware Cleaning:

    • Rinse glassware with a small amount of acetone inside the hood.[1]

    • Dispose of the acetone rinse into the Halogenated Waste container.

    • Only then move glassware to the communal wash sink.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12234604, Furo[3,2-c]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Chemical Hazards: Pyridine and Derivatives. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.